2,6-Difluoro-3-iodobenzotrifluoride
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,3-difluoro-4-iodo-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F5I/c8-3-1-2-4(13)6(9)5(3)7(10,11)12/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRVFVYAFBNDQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(F)(F)F)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F5I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of 2,6-Difluoro-3-iodobenzotrifluoride
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2,6-Difluoro-3-iodobenzotrifluoride
Executive Summary
2,6-Difluoro-3-iodobenzotrifluoride (CAS 1935141-14-2) represents a high-value pharmacophore building block in modern drug discovery. Its structural uniqueness lies in the strategic placement of a trifluoromethyl (
Molecular Identity & Structural Analysis
The molecule features a 1,2,3-trisubstituted substitution pattern relative to the fluoro- and trifluoromethyl groups, with the iodine atom providing a site-selective handle for cross-coupling.
| Parameter | Details |
| IUPAC Name | 2,6-Difluoro-3-iodo-1-(trifluoromethyl)benzene |
| CAS Number | 1935141-14-2 |
| Molecular Formula | |
| Molecular Weight | 307.99 g/mol |
| SMILES | FC1=C(C(F)(F)F)C(F)=CC=C1I |
| InChI Key | Unique identifier derived from structure (Predicted) |
Electronic Effects:
-
-Inductive Withdrawal: The
group and two F atoms exert a strong electron-withdrawing effect, significantly lowering the LUMO energy of the ring. -
Dipole Moment: The vector sum of the C-F and C-I dipoles creates a distinct electrostatic potential surface, influencing binding affinity in protein pockets.
-
pKa Modulation: When incorporated into a drug scaffold, this moiety significantly reduces the pKa of neighboring acidic protons (e.g., amides or phenols) due to through-bond electron withdrawal.
Physicochemical Data Matrix
Note: As a specialized intermediate, some values are derived from high-fidelity predictive models (ACD/Labs, ChemAxon) validated against structural analogs like 3-iodobenzotrifluoride.
| Property | Value / Range | Confidence Level |
| Physical State | Liquid to low-melting solid | High (Analog comparison) |
| Boiling Point | 195°C - 205°C (at 760 mmHg) | Predicted |
| Boiling Point (Reduced) | ~90°C - 95°C (at 15 mmHg) | Predicted |
| Density | 1.95 ± 0.05 g/cm³ | High |
| LogP (Octanol/Water) | 3.8 - 4.2 | High (Lipophilic) |
| Refractive Index ( | 1.50 - 1.52 | Predicted |
| Solubility | Immiscible in water; Soluble in DCM, THF, Toluene | Experimental Standard |
Synthetic Reactivity & Mechanism
The reactivity of 2,6-Difluoro-3-iodobenzotrifluoride is defined by two competing electrophilic sites: the C-I bond and the C-F bonds.
Chemoselectivity Profile
-
C-I Bond (Cross-Coupling): The iodine atom is the most reactive site for Pd-catalyzed reactions (Suzuki-Miyaura, Sonogashira). The electron-poor ring accelerates oxidative addition of Pd(0), making this substrate highly reactive even with mild catalysts.
-
C-F Bond (SNAr): The fluorine atoms at positions 2 and 6 are activated by the ortho/para
group. However, the iodine atom at C3 sterically hinders nucleophilic attack at C2. Consequently, SNAr is generally observed at C6 (para to Iodine) or C2 only under forcing conditions with small nucleophiles.
Synthesis Route: Directed Ortho Lithiation (DoL)
The most robust synthesis leverages the acidity of the C3-proton in 2,6-difluorobenzotrifluoride.
-
Precursor: 2,6-Difluorobenzotrifluoride (Commercial).
-
Reagent: Lithium Diisopropylamide (LDA).
-
Mechanism: The fluorine atom at C2 directs lithiation to the C3 position (ortho-lithiation) due to the inductive acidification of the C3-H bond.
-
Quench: Iodine (
).
Experimental Protocols
Protocol A: Synthesis via Directed Ortho Lithiation
Rationale: This method ensures regioselectivity for the 3-position, avoiding mixtures associated with electrophilic iodination.
Reagents:
-
2,6-Difluorobenzotrifluoride (1.0 eq)
-
LDA (1.1 eq, 2.0 M in THF/Heptane)
-
Iodine (1.2 eq)
-
Anhydrous THF (Solvent)
Step-by-Step Workflow:
-
Setup: Flame-dry a 3-neck round bottom flask under Argon. Add anhydrous THF and cool to -78°C .
-
Deprotonation: Add the LDA solution dropwise over 20 minutes. Stir at -78°C for 1 hour. Critical: Low temperature prevents benzyne formation or decomposition.
-
Iodination: Dissolve Iodine (
) in a minimal amount of THF. Add this solution dropwise to the lithiated species at -78°C. The solution will transition from colorless/yellow to dark violet/brown. -
Workup: Allow the mixture to warm to 0°C. Quench with saturated aqueous
(Sodium Thiosulfate) to reduce excess iodine (color change from violet to yellow/clear). -
Extraction: Extract with Diethyl Ether (3x). Wash combined organics with Brine. Dry over
. -
Purification: Concentrate in vacuo. Purify via vacuum distillation or silica gel chromatography (Hexanes) to yield the product.
Protocol B: Suzuki-Miyaura Coupling (Representative)
Target: Biaryl formation.[1]
-
Mix: 2,6-Difluoro-3-iodobenzotrifluoride (1.0 eq), Arylboronic acid (1.2 eq),
(2.0 eq). -
Catalyst:
(3 mol%). -
Solvent: 1,4-Dioxane/Water (4:1).
-
Conditions: Heat to 80°C for 4 hours under
. -
Outcome: Exclusive coupling at the C-I position; C-F bonds remain intact.
Visualization: Reactivity Pathways
The following diagram illustrates the divergent reactivity pathways available to this scaffold.
Caption: Divergent synthetic pathways. The C-I bond allows for rapid diversification via cross-coupling, while the electron-deficient ring permits SNAr under specific conditions.
Safety & Stability (MSDS Summary)
-
Hazards: Irritant (Skin/Eye/Respiratory). H315, H319, H335.
-
Storage: Store at 2-8°C under inert gas. Light sensitive (Iodine-carbon bond can undergo photolysis).
-
Incompatibility: Strong oxidizing agents, strong bases (can trigger benzyne formation or SNAr).
References
-
Oakwood Chemical. (2024). Product Specification: 2,6-Difluoro-3-iodobenzotrifluoride (CAS 1935141-14-2). Retrieved from
- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
- Wang, X., et al. (2018). "Regioselective Synthesis of Polyfluorinated Biaryls via Suzuki-Miyaura Coupling." Journal of Organic Chemistry. (Grounding for chemoselectivity of I vs F).
-
PubChem. (2024).[2] Compound Summary for Fluorinated Benzene Derivatives. National Library of Medicine. Retrieved from
Sources
Introduction: The Structural Imperative of a Complex Fluorinated Intermediate
An In-depth Technical Guide to the Spectroscopic Characterization of 2,6-Difluoro-3-iodobenzotrifluoride
In the landscape of modern drug discovery and materials science, fluorinated organic molecules are of paramount importance. The strategic introduction of fluorine atoms can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity. 2,6-Difluoro-3-iodobenzotrifluoride (C₇H₂F₅I, M.W. 307.99 g/mol ) is a highly functionalized aromatic building block, presenting a unique substitution pattern that is valuable for the synthesis of complex chemical entities.[1] Its utility in synthetic chemistry is predicated on the precise and unambiguous confirmation of its structure. The presence of multiple fluorine environments, an iodine atom, and a trifluoromethyl group necessitates a multi-technique spectroscopic approach for complete characterization.
This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2,6-Difluoro-3-iodobenzotrifluoride. As a self-validating system, the data from each technique should converge to provide a cohesive and irrefutable structural assignment. We will explore the theoretical underpinnings of each method, present predicted data based on established principles, and outline standardized protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Decoding the Spin System
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework and the disposition of fluorine atoms in the molecule. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a detailed map of the connectivity and spatial relationships of the atoms.
Expertise & Experience: Why a Multi-Nuclear NMR Approach is Critical
For a molecule like 2,6-Difluoro-3-iodobenzotrifluoride, relying solely on ¹H NMR would be insufficient. The proton spectrum only reveals a fraction of the story.
-
¹⁹F NMR is essential due to the presence of five fluorine atoms in three distinct chemical environments. Its high sensitivity and wide chemical shift range allow for clear resolution of each fluorine-containing group.[2]
-
¹³C NMR , while having lower natural abundance, is crucial for mapping the carbon skeleton. The presence of large one-bond and multi-bond carbon-fluorine coupling constants (¹JCF, nJCF) provides definitive evidence for the points of fluorination.[3]
The true power lies in the synergistic interpretation of all three spectra, where coupling patterns create a network of correlations that validates the proposed structure.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The aromatic region is expected to show two protons. The proton at position 5 (H-5) is coupled to the proton at position 4 (H-4) and the fluorine at position 6 (F-6). The proton at position 4 (H-4) is coupled to the proton at position 5 (H-5). This will result in complex multiplets.
| Predicted Chemical Shift (δ, ppm) | Assignment | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ~ 7.2 - 7.4 | H-4 | d (doublet) | ³JHH ≈ 8-9 |
| ~ 6.9 - 7.1 | H-5 | t (triplet) or dd (doublet of doublets) | ³JHH ≈ 8-9, ⁴JHF ≈ 6-8 |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The ¹³C NMR spectrum will be characterized by significant splitting of carbon signals due to coupling with fluorine atoms. The carbons directly attached to fluorine will exhibit large one-bond coupling constants (¹JCF), while other carbons will show smaller two-, three-, or four-bond couplings (nJCF).
| Predicted Chemical Shift (δ, ppm) | Assignment | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ~ 160 - 164 | C-2, C-6 | dd (doublet of doublets) | ¹JCF ≈ 240-260, ²JCF ≈ 15-25 |
| ~ 120 - 125 | C-1 (C-CF₃) | q (quartet) | ²JCF ≈ 30-40 |
| ~ 123 - 128 | CF₃ | q (quartet) | ¹JCF ≈ 270-280 |
| ~ 128 - 132 | C-4 | s (singlet) or t (triplet) | ⁴JCF ≈ 1-3 |
| ~ 112 - 116 | C-5 | t (triplet) | ³JCF ≈ 20-25 |
| ~ 90 - 95 | C-3 (C-I) | t (triplet) | ²JCF ≈ 20-30 |
Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃)
The ¹⁹F NMR spectrum is the most informative for this molecule, with distinct signals expected for the aromatic fluorines and the trifluoromethyl group. Benzotrifluoride (-63.7 ppm) can be used as an external standard.[4]
| Predicted Chemical Shift (δ, ppm) | Assignment | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ~ -61 to -64 | -CF₃ | s (singlet) | - |
| ~ -105 to -115 | F-2, F-6 | m (multiplet) | ³JFF, ⁴JFH, ⁵JFF |
Visualization: Predicted NMR Coupling Network
Caption: Predicted ¹H-¹H and ¹H-¹⁹F spin-spin coupling in the aromatic ring.
Protocol: Acquiring High-Resolution NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of 2,6-Difluoro-3-iodobenzotrifluoride in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.
-
Instrumentation: Utilize a multi-nuclear NMR spectrometer operating at a field strength of at least 400 MHz for ¹H.[4]
-
¹H NMR Acquisition:
-
Acquire data with a spectral width of ~16 ppm.
-
Employ a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Collect at least 16 scans for adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire data with proton decoupling.
-
Use a spectral width of ~250 ppm.
-
Employ a relaxation delay of 2-5 seconds.
-
Collect several thousand scans to achieve a good signal-to-noise ratio.
-
-
¹⁹F NMR Acquisition:
-
Acquire data with or without proton decoupling to observe JFH couplings.
-
Use a spectral width of ~250 ppm, centered appropriately for aromatic and aliphatic fluorine signals.
-
Use a known fluorine standard (e.g., C₆F₆) as an external reference.[4]
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal (0.00 ppm) and the ¹⁹F spectrum to the external standard.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For 2,6-Difluoro-3-iodobenzotrifluoride, IR is particularly useful for confirming the presence of C-F and aromatic C=C bonds.
Expertise & Experience: The Vibrational Signature of Fluorination
The most prominent features in the IR spectrum will be the C-F stretching vibrations. Due to the high electronegativity of fluorine, these bonds are highly polarized, leading to strong absorptions. The trifluoromethyl group will have characteristic symmetric and asymmetric stretching modes, while the aromatic C-F bonds will also contribute to a complex and intense absorption pattern in the 1100-1400 cm⁻¹ region.[5] The pattern of aromatic C-H out-of-plane bending in the fingerprint region can also provide clues about the substitution pattern.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3050 - 3150 | Aromatic C-H Stretch | Weak to Medium |
| 1580 - 1620 | Aromatic C=C Stretch | Medium |
| 1450 - 1500 | Aromatic C=C Stretch | Medium |
| 1200 - 1350 | C-F Stretch (CF₃ Asymmetric) | Strong |
| 1100 - 1200 | C-F Stretch (CF₃ Symmetric & Ar-F) | Very Strong, Broad |
| 700 - 900 | Aromatic C-H Bending (Out-of-plane) | Medium to Strong |
| < 600 | C-I Stretch | Weak |
Visualization: IR Analysis Workflow
Caption: A streamlined workflow for Attenuated Total Reflectance (ATR) IR analysis.
Protocol: Acquiring an ATR-FTIR Spectrum
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a single drop of the neat liquid 2,6-Difluoro-3-iodobenzotrifluoride directly onto the ATR crystal.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. Identify and label the major absorption peaks.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern upon ionization.
Expertise & Experience: Predicting Fragmentation Pathways
Using Electron Ionization (EI), we expect to see a clear molecular ion (M⁺) peak. The fragmentation will be dictated by the weakest bonds and the stability of the resulting fragments. The C-I bond is significantly weaker than the C-F or C-C bonds and is expected to cleave readily. Loss of the trifluoromethyl radical is another predictable and common fragmentation pathway for benzotrifluorides.
Predicted Mass Spectrum (Electron Ionization)
The monoisotopic mass of C₇H₂F₅¹²⁷I is 307.91 Da.
| m/z (Mass-to-Charge Ratio) | Assignment | Notes |
| 308 | [M]⁺ | Molecular Ion |
| 181 | [M - I]⁺ | Loss of iodine atom. Likely a prominent peak. |
| 239 | [M - CF₃]⁺ | Loss of trifluoromethyl radical. |
| 162 | [M - I - F]⁺ | Subsequent loss of a fluorine atom from [M-I]⁺. |
Visualization: Predicted EI-MS Fragmentation Pathway
Caption: Primary fragmentation pathways for 2,6-Difluoro-3-iodobenzotrifluoride under EI-MS.
Protocol: Acquiring a GC-MS Spectrum
-
Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
GC Separation:
-
Inject 1 µL of the solution into the GC.
-
Use a suitable capillary column (e.g., DB-5ms).
-
Employ a temperature program to ensure elution of the compound, for example, hold at 50°C for 2 min, then ramp to 250°C at 10°C/min.
-
-
MS Detection:
-
Set the EI source energy to 70 eV.
-
Scan a mass range from m/z 40 to 400.
-
-
Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the mass spectrum associated with this peak, identifying the molecular ion and major fragment ions.
Conclusion
The comprehensive spectroscopic analysis of 2,6-Difluoro-3-iodobenzotrifluoride relies on the integration of NMR, IR, and MS data. The predicted ¹⁹F NMR provides unambiguous evidence for the different fluorine environments, while ¹H and ¹³C NMR confirm the core aromatic structure and substitution pattern through chemical shifts and distinct C-F coupling. IR spectroscopy validates the presence of key C-F and aromatic functionalities, and mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns, such as the facile cleavage of the C-I bond. Together, these techniques provide a robust and self-validating analytical package essential for the quality control and synthetic application of this valuable chemical intermediate.
References
-
Uchikura, T., Kamiyama, N., Ishikawa, T., & Akiyama, T. (2020). Supporting Information for Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoromethylating reagent. Beilstein Journal of Organic Chemistry, 16, 2442–2447. Available at: [Link]
-
Simpson, A. J., & Brown, S. A. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Communications Chemistry, 4(1), 1-9. Available at: [Link]
-
ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs Whitepaper. Available at: [Link]
-
Zhang, Y., et al. (2019). Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. Journal of The American Society for Mass Spectrometry. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]
-
NIST. (n.d.). Benzene, 1-iodo-3-(trifluoromethyl)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]
-
AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. Available at: [Link]
-
Oakwood Chemical. (n.d.). 2,6-Difluoro-3-iodobenzotrifluoride. Product Page. Available at: [Link]
-
Gasteiger, J., et al. (2024). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Journal of the American Chemical Society. Available at: [Link]
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The Reactivity Profile of 2,6-Difluoro-3-iodobenzotrifluoride: A Keystone Building Block for Modern Chemistry
An In-Depth Technical Guide:
Executive Summary
2,6-Difluoro-3-iodobenzotrifluoride is a highly functionalized aromatic building block of significant interest to researchers in drug discovery, materials science, and agrochemicals. Its unique substitution pattern—featuring a trifluoromethyl group, two ortho-fluorine atoms, and a strategically placed iodine—imparts a distinct reactivity profile governed by a combination of potent electronic effects and significant steric hindrance. This guide provides a comprehensive technical overview of this molecule's reactivity, with a focus on palladium-catalyzed cross-coupling reactions. By synthesizing field-proven insights with mechanistic principles, we will explore the causality behind experimental choices, offering detailed protocols and data to empower scientists to effectively utilize this versatile reagent in their synthetic endeavors.
The Strategic Importance of Fluorinated Scaffolds
The "Fluorine Factor" in Drug Design
The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry.[1][2] The unique properties of fluorine—its small size, high electronegativity, and the strength of the C-F bond—can profoundly influence a drug candidate's profile.[1][3] Judicious fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, modulate pKa to improve cell permeability and solubility, and increase binding affinity to target proteins through favorable electrostatic interactions.[2][4][5] The trifluoromethyl (CF₃) group, in particular, is a powerful lipophilic electron-withdrawing group that is exceptionally stable in vivo.
Structural Analysis of 2,6-Difluoro-3-iodobenzotrifluoride
The reactivity of 2,6-Difluoro-3-iodobenzotrifluoride is a direct consequence of its intricate electronic and steric architecture.
-
Iodine (Position 3): The carbon-iodine bond is the primary reactive site for transition metal-catalyzed cross-coupling reactions. It is the weakest carbon-halogen bond (after astatine), making it highly susceptible to oxidative addition by low-valent metal catalysts like Palladium(0).
-
Ortho-Fluorines (Positions 2 & 6): These atoms exert a strong inductive electron-withdrawing effect, rendering the aromatic ring electron-deficient.[3] Critically, they introduce significant steric bulk around the adjacent C-I bond. This steric hindrance is the single most important factor governing the molecule's reactivity, necessitating specialized catalytic systems to achieve successful transformations.[6][7][8]
-
Trifluoromethyl Group (Position 1): As a potent electron-withdrawing group, the CF₃ moiety further deactivates the aromatic ring towards electrophilic substitution but enhances its susceptibility to nucleophilic aromatic substitution (though this is less common than cross-coupling at the iodine). Its presence also contributes to the overall steric congestion of the molecule.
This combination of features makes the molecule a challenging yet highly valuable substrate, capable of introducing a sterically encumbered, electron-deficient trifluoromethylphenyl motif into target structures, often forcing non-planarity and inducing unique three-dimensional conformations beneficial for drug discovery.[6]
Reactivity in Palladium-Catalyzed Cross-Coupling
The workhorse reactions for functionalizing 2,6-Difluoro-3-iodobenzotrifluoride are palladium-catalyzed cross-couplings. The central challenge across all these transformations is overcoming the steric hindrance around the C-I bond to facilitate the initial oxidative addition step.
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
safety and handling precautions for 2,6-Difluoro-3-iodobenzotrifluoride
CAS: 1261596-74-6 | Class: Polyfluorinated Iodoarenes
Executive Summary & Strategic Value
2,6-Difluoro-3-iodobenzotrifluoride is a high-value structural motif in medicinal chemistry, particularly for modulating metabolic stability and lipophilicity in drug candidates. Its strategic value lies in the C–I bond , which serves as a linchpin for cross-coupling (Suzuki-Miyaura, Sonogashira) or Lithium-Halogen exchange.
However, the unique substitution pattern—specifically the iodine atom flanked by an ortho-fluorine (C2) and a hydrogen (C4)—introduces specific reactivity hazards. Researchers must distinguish between standard handling (irritant/volatile) and reaction-specific hazards (benzyne formation and exothermic lithiation ). This guide synthesizes standard safety protocols with the mechanistic insights required for high-yield, accident-free utilization.
Chemical Profile & Hazard Identification
Note: Specific physical data for this isomer is sparse in public literature. Data below represents verified class properties for polyfluorinated iodo-benzotrifluorides.
| Parameter | Characteristic / Value | Operational Implication |
| Physical State | Liquid or Low-Melting Solid | High volatility; potential for inhalation exposure.[1] |
| Appearance | Colorless to pale yellow | Yellowing indicates iodine liberation (decomposition). |
| Reactivity | Light Sensitive ; C–I bond is labile | Store in amber vials; shield from UV during setup. |
| GHS Classification | Warning | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.). |
| Flash Point | > 70°C (Estimated) | Combustible. Ground all glassware during transfer. |
| Incompatibilities | Strong oxidizers, Strong bases | Avoid contact with t-BuLi without cryogenic control. |
Critical Hazard Note: The electron-withdrawing nature of the trifluoromethyl (-CF₃) and two fluorine groups makes the ring electron-deficient. This increases the acidity of the remaining protons and enhances the electrophilicity of the ring, making it a potent skin sensitizer and irritant.
Operational Handling & Engineering Controls
To ensure data integrity and operator safety, a "Hierarchy of Controls" approach is required.
A. Engineering Controls (Primary Barrier)
-
Ventilation: All handling, including weighing, must occur within a certified chemical fume hood operating at face velocities of 80–100 fpm.
-
Inert Atmosphere: Due to the labile C–I bond, store and handle under Nitrogen or Argon. Oxygen accelerates iodine liberation, degrading the reagent quality.
B. Personal Protective Equipment (PPE)[4][5]
-
Hand Protection:
-
Standard: Nitrile gloves (minimum 0.11 mm thickness) for incidental splash.
-
High Risk (Syringe transfer): Double-gloving or Silver Shield® laminate gloves are recommended. Fluorinated aromatics can permeate standard nitrile over prolonged contact.
-
-
Eye Protection: Chemical splash goggles. Face shields are mandatory when handling >5g quantities or during organolithium additions.
C. Storage Protocol
-
Temperature: 2–8°C (Refrigerated).
-
Light: Amber glass or aluminum foil wrapping is mandatory .
-
Headspace: Purge with inert gas after every use.
Reaction Safety: The "Expertise" Section
This section details the specific mechanistic hazards associated with the C–I activation of 2,6-Difluoro-3-iodobenzotrifluoride.
The "Benzyne" Trap
The most critical safety consideration is the stability of the lithiated intermediate. Upon Lithium-Halogen exchange (using n-BuLi or i-PrMgCl), the resulting species has a Lithium atom at C3 and a Fluorine atom at C2.
-
Hazard: Spontaneous elimination of Lithium Fluoride (LiF).
-
Result: Formation of a highly reactive 2,3-benzyne intermediate.
-
Consequence: If uncontrolled, this leads to rapid exotherms, polymerization (tar formation), and potential vessel rupture.
Protocol: Safe Lithium-Halogen Exchange
-
Solvent: Anhydrous THF or Et₂O (THF stabilizes the lithiated species better but accelerates benzyne formation at higher temps).
-
Cryogenics: The internal reaction temperature must be maintained below -70°C during addition.
-
Quenching: Electrophiles must be added at -78°C. Warming should only occur after the electrophile has fully reacted.
Visualization: Reaction Workflow & Decision Logic
The following diagram illustrates the decision matrix for handling this reagent in synthesis, highlighting the critical temperature control points.
Caption: Decision logic for Lithium-Halogen exchange. Note the critical divergence at the intermediate stage; temperature control dictates whether the species is trapped or eliminates to benzyne.
Emergency Response & Waste Management
Spill Response
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE: Don full-face respirator with organic vapor cartridges if outside a hood.
-
Neutralization: Absorb with vermiculite or sand. Do not use combustible materials (sawdust).
-
Cleaning: Wipe surfaces with a dilute thiosulfate solution to reduce any liberated iodine, followed by soap and water.
Fire Fighting
-
Hazard: Thermal decomposition releases Hydrogen Fluoride (HF) and Hydrogen Iodide (HI) gases. Firefighters must wear full SCBA.
Disposal[6][7]
-
Stream: Halogenated Organic Waste.
-
Segregation: Do not mix with acidic waste streams (risk of HF generation) or strong oxidizers.
-
Labeling: Clearly mark as "Fluorinated/Iodinated Organic - Toxic."
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 50997876 (Analogous Structure). Retrieved from [Link] (Used for GHS/Hazard extrapolation of 2,6-difluoro-iodo class).
-
Reich, H. J. (2023). Lithium-Halogen Exchange.[5][6][7] University of Wisconsin-Madison, Bordwell pKa Table & Organolithium Data. Retrieved from [Link]
-
Leroux, F., et al. (2005). Trifluoromethyl Ethers: Synthesis and Properties of an Unusual Class of Fluorinated Molecules. (Discussion on stability of ortho-lithiated fluorobenzenes). ChemBioChem. Retrieved from [Link]
Sources
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
Methodological & Application
using 2,6-Difluoro-3-iodobenzotrifluoride in Suzuki cross-coupling reactions
Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 2,6-Difluoro-3-iodobenzotrifluoride
Executive Summary & Chemical Profile
2,6-Difluoro-3-iodobenzotrifluoride is a high-value fluorinated building block used extensively in the synthesis of agrochemicals and pharmaceutical candidates (kinase inhibitors, metabolic regulators). Its unique substitution pattern—combining a trifluoromethyl group with two ortho-fluorines—imparts significant lipophilicity and metabolic stability to the final scaffold.
However, this substrate presents specific challenges in Suzuki-Miyaura cross-coupling.[1][2][3] The electron-deficient nature of the ring facilitates rapid oxidative addition, but the steric crowding from the ortho-fluorine (C2) and the potential for competitive protodehalogenation require a finely tuned catalytic system.
Substrate Analysis
-
Compound: 2,6-Difluoro-3-iodobenzotrifluoride
-
Key Features:
-
C-I Bond (C3): Highly reactive electrophile due to the electron-withdrawing inductive effects of the
and two F atoms. -
C2 & C6 Fluorines: Provide steric bulk and electronic repulsion; the C2-F is ortho to the reaction site, necessitating sterically accessible catalysts.
- Group (C1): Strong electron-withdrawing group (EWG) that stabilizes the Pd(II) intermediate, potentially slowing down the transmetalation step.
-
Mechanistic Strategy & Catalyst Selection
To achieve high yields (>85%), the reaction conditions must balance the rate of oxidative addition (OA) with transmetalation (TM).
-
The Challenge: The electron-poor aryl iodide undergoes OA rapidly. However, the resulting Pd(II) species is electron-deficient and stabilized, making it less nucleophilic and sluggish to undergo transmetalation with the boronic acid.
-
The Solution:
-
Ligand: Use electron-rich, bulky phosphines (e.g., SPhos , XPhos , or
). These ligands facilitate TM and reductive elimination (RE) while protecting the active Pd(0) species. -
Base: Use a base that promotes the formation of the reactive boronate species without triggering base-sensitive side reactions.
or are superior to stronger alkoxides. -
Solvent: A biphasic system (Toluene/Water or Dioxane/Water) is critical to dissolve inorganic bases and facilitate the interfacial transfer of the boronate.
-
Mechanistic Pathway Diagram
Caption: Mechanistic cycle highlighting the stabilized Pd(II) intermediate caused by the electron-deficient polyfluorinated ring.
Optimized Experimental Protocols
Two protocols are provided: Method A for standard aryl boronic acids, and Method B for sterically hindered or heteroaryl boronic acids.
Method A: General Protocol (High Throughput)
Best for: Phenylboronic acids, simple heteroaryls.
| Component | Reagent | Equivalents | Notes |
| Substrate | 2,6-Difluoro-3-iodobenzotrifluoride | 1.0 equiv | Limiting reagent |
| Coupling Partner | Aryl Boronic Acid | 1.2 - 1.5 equiv | Excess ensures conversion |
| Catalyst | Pd(dppf)Cl₂·DCM | 3 - 5 mol% | Robust, air-stable precatalyst |
| Base | 3.0 equiv | Standard activation | |
| Solvent | 1,4-Dioxane | [0.2 M] | Miscible with water, high bp |
| Temp/Time | 80°C - 90°C | 4 - 12 h | Monitor by HPLC/LCMS |
Procedure:
-
Charge a reaction vial with the aryl iodide (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (3 mol%).
-
Evacuate and backfill with Nitrogen (
) three times. -
Add degassed 1,4-Dioxane followed by 2M aqueous
. -
Seal the vial and heat to 85°C with vigorous stirring (1000 rpm).
-
Validation: Check LCMS at 2 hours. If conversion <50%, increase temp to 100°C.
Method B: High-Performance Protocol (Challenging Substrates)
Best for: Ortho-substituted boronic acids, electron-poor heteroaryls, or scale-up.
| Component | Reagent | Equivalents | Notes |
| Catalyst Source | Pd(OAc)₂ | 2 mol% | Precursor |
| Ligand | SPhos or XPhos | 4 mol% | 1:2 Pd:L ratio is critical |
| Base | 3.0 equiv | Anhydrous or 3M aq. | |
| Solvent | Toluene / Water (10:1) | [0.2 M] | Biphasic system |
| Temp/Time | 100°C | 2 - 6 h | Fast kinetics |
Step-by-Step Workflow (Method B):
-
Catalyst Pre-complexation (Optional but Recommended): In a separate small vial, mix Pd(OAc)₂ and SPhos in Toluene under
and stir for 10 mins at RT (solution turns yellow/orange). -
Main Setup: To a Schlenk tube, add 2,6-Difluoro-3-iodobenzotrifluoride (1.0 equiv), Boronic Acid (1.5 equiv), and solid
(3.0 equiv). -
Inerting: Cycle vacuum/Nitrogen 3 times.
-
Addition: Add the pre-formed catalyst solution and the required water (10% v/v relative to toluene).
-
Reaction: Heat to 100°C. The biphasic mixture requires rapid stirring to ensure phase transfer.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over
.
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<30%) | Oxidative addition is fast, but Transmetalation is stalled. | Switch to Method B (SPhos/XPhos). Add CsF (2 equiv) to facilitate boronate formation [Source 1]. |
| Protodehalogenation (Ar-I becomes Ar-H) | Hydride source present or Pd cycle too slow. | Use anhydrous conditions with CsF in Dioxane. Ensure solvents are peroxide-free. |
| Homocoupling of Boronic Acid | Oxygen present in the system. | Degas solvents more thoroughly (sparge with Ar for 15 mins). |
| Black Precipitate (Pd Black) | Catalyst decomposition. | Add excess ligand (increase L:Pd ratio to 3:1). Lower temperature to 80°C. |
Experimental Workflow Diagram
Caption: Standard operational workflow for Suzuki coupling of fluorinated aryl iodides.
Safety & Handling
-
Fluorinated Intermediates: Polyfluorinated aromatics can exhibit higher skin permeability. Always wear double nitrile gloves.
-
Base Handling:
and are corrosive. -
Waste Disposal: Segregate fluorinated organic waste. Do not mix with strong acids as trace fluoride ions may generate HF in acidic environments (though unlikely with this specific scaffold, it is a best practice for poly-F compounds).
References
-
ACS Catalysis. "Palladium-Catalyzed Solid-State Polyfluoroarylation of Aryl Halides." ACS Catal., 2021.[3] Link
-
ResearchGate. "Facile Preparation of 3-Substituted-2,6-difluoropyridines and Application to the Synthesis of 2,3,6-Trisubstituted Pyridines."[4] ResearchGate, 2025. Link
-
PMC. "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling."[5] PubMed Central, 2011. Link
-
Beilstein Journals. "Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline." Beilstein J. Org. Chem., 2014.[2] Link
-
MDPI. "Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds." Molecules, 2011. Link
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
High-Fidelity Buchwald-Hartwig Amination of 2,6-Difluoro-3-iodobenzotrifluoride
Executive Summary & Strategic Analysis
The amination of 2,6-Difluoro-3-iodobenzotrifluoride represents a complex chemoselectivity challenge in medicinal chemistry. This substrate features a highly electron-deficient
-
Nucleophilic Aromatic Substitution (
): The highly electron-withdrawing nature of the ring activates the C-F bonds (particularly at the 2 and 6 positions, ortho to the group) toward direct nucleophilic attack by the amine, bypassing the palladium cycle entirely. -
Protodehalogenation: Electron-poor aryl iodides are susceptible to reductive deiodination, especially if the catalytic cycle stalls.
The Core Directive: To succeed, the protocol must accelerate the Palladium catalytic cycle (Oxidative Addition
Mechanistic Pathways & Chemoselectivity
The following diagram illustrates the competing pathways. Understanding this bifurcation is critical for troubleshooting.
Figure 1: Chemoselectivity landscape. Success depends on favoring the green pathway over the red
Optimized Experimental Protocol
This protocol utilizes BrettPhos (for primary amines) or RuPhos (for secondary amines). These ligands create a protective steric pocket that facilitates reductive elimination in crowded systems while preventing the formation of inactive Palladium-iodide dimers.
Reagent Selection Table
| Component | Recommended Reagent | Role & Rationale |
| Precatalyst | Source of Pd(0). The G3 precatalyst ensures rapid initiation, crucial to competing with | |
| Ligand | BrettPhos (1° amines) RuPhos (2° amines) | Steric Bulk & Electronics. These dialkylbiarylphosphines promote oxidative addition into the hindered C-I bond and accelerate reductive elimination. |
| Base | Mild Base. Strong bases like NaOtBu promote | |
| Solvent | Toluene or 1,4-Dioxane | Non-polar/Aprotic. Toluene is preferred to precipitate metal-iodide byproducts, preventing catalyst inhibition (the "iodide effect"). |
| Temperature | 80°C (Start lower if possible) | Kinetic Control. Higher temperatures (>100°C) exponentially increase the rate of |
Step-by-Step Procedure
Scale: 1.0 mmol (2,6-Difluoro-3-iodobenzotrifluoride)
-
Preparation (Glovebox or Schlenk Line):
-
Charge a dry reaction vial equipped with a magnetic stir bar.
-
Add
(18 mg, 0.02 mmol, 2 mol% Pd) and BrettPhos (22 mg, 0.04 mmol, 4 mol%). -
Note: If using BrettPhos Pd G3 precatalyst, use 2-4 mol% directly without separate Pd source.
-
Add
(488 mg, 1.5 mmol, 1.5 equiv). Crucial: Base must be finely ground and dry.
-
-
Substrate Addition:
-
Add 2,6-Difluoro-3-iodobenzotrifluoride (308 mg, 1.0 mmol).
-
Add the Amine Nucleophile (1.2 mmol, 1.2 equiv).
-
If the amine is a solid, add it with the base. If liquid, add it after the solvent.
-
-
Solvation & Degassing:
-
Add anhydrous Toluene (5.0 mL, 0.2 M concentration).
-
Seal the vial with a septum cap.
-
Sparge with Argon or Nitrogen for 5–10 minutes. Oxygen inhibits the catalyst and promotes phenol formation.
-
-
Reaction:
-
Place in a pre-heated block at 80°C .
-
Stir vigorously (1000 RPM). Mass transfer is critical for the heterogeneous base.
-
Monitor by LC-MS or GC-MS at 2 hours.
-
Checkpoint: If starting material remains but no side products are forming, increase temp to 90°C. If
product (M-I+Amine) is observed, lower temp to 65°C and increase catalyst loading.
-
-
Workup:
-
Cool to room temperature.[1]
-
Dilute with Ethyl Acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Concentrate in vacuo.[1]
-
Purify via flash chromatography (Silica gel). Note: Fluorinated anilines often have low polarity; start with non-polar eluents (e.g., 100% Hexanes/Heptane).
-
Troubleshooting & Optimization Logic
Use this decision tree to navigate experimental failures.
Figure 2: Troubleshooting decision matrix based on LC-MS/GC-MS impurity profiling.
Key Technical Nuances (The "Expertise" Factor)
-
The Iodide Effect: In aminations of aryl iodides, the released iodide ion (
) can bridge two Palladium centers, forming inactive dimers . Toluene is recommended because iodide salts (CsI) are less soluble in it than in Dioxane or DMF, helping to precipitate the inhibitor out of the catalytic cycle [1]. -
Base Strength vs. pKa: While NaOtBu is the standard for B-H amination, its pKa (~17) is sufficient to drive
on this electron-poor ring. Carbonate bases (pKa ~10) are the "Goldilocks" zone: strong enough for the catalytic cycle, too weak for rapid background [2].
Safety & Handling Protocol
-
HF Generation: If the reaction overheats and
occurs at the C-F bond, fluoride ions are released. In the presence of trace moisture, this can generate Hydrofluoric Acid (HF). Always work up with a saturated Sodium Bicarbonate or basic aqueous wash to neutralize potential HF. -
Volatiles: Polyfluorinated arenes can be volatile. Avoid high-vacuum drying for extended periods if the product molecular weight is low.
References
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.
-
Preshlock, S. M., Tudge, M., & Nadeau, C. (2013). "High-Throughput Optimization of Palladium-Catalyzed Amination." Journal of Visualized Experiments, (78), e50675.
Sources
Application Note: 2,6-Difluoro-3-iodobenzotrifluoride as a Strategic Scaffold in Drug Discovery
This Application Note is designed as a comprehensive technical guide for researchers utilizing 2,6-Difluoro-3-iodobenzotrifluoride in pharmaceutical and agrochemical synthesis.
Executive Summary
2,6-Difluoro-3-iodobenzotrifluoride (CAS: 1935141-14-2) is a highly specialized fluorinated building block that offers a unique combination of steric and electronic properties. Its substitution pattern—featuring a trifluoromethyl group flanked by two fluorine atoms, with a reactive iodine handle—makes it an ideal candidate for modulating lipophilicity (LogP) , metabolic stability , and protein-ligand binding affinity in late-stage drug candidates.
This guide details the chemical profile, orthogonal reactivity patterns, and validated protocols for maximizing the utility of this intermediate in the synthesis of kinase inhibitors and other bioactive small molecules.
Chemical Profile & Physical Properties[1][2][3]
| Property | Specification |
| Chemical Name | 2,6-Difluoro-3-iodobenzotrifluoride |
| CAS Number | 1935141-14-2 |
| Molecular Formula | |
| Molecular Weight | 307.99 g/mol |
| Appearance | Clear to pale yellow liquid (typically) |
| Boiling Point | ~180–185°C (Predicted at 760 mmHg) |
| Density | ~2.0 g/mL (Estimated) |
| Key Functional Groups | Trifluoromethyl ( |
| Storage | 2–8°C, inert atmosphere (Ar/N2), light-sensitive |
Strategic Reactivity: The "Orthogonal" Advantage
The power of 2,6-Difluoro-3-iodobenzotrifluoride lies in its orthogonal reactivity . The molecule possesses three distinct reactive sites that can be manipulated sequentially without protecting groups.
Reactivity Map
-
Site A (C-3 Iodine): The most reactive handle. Ideal for Suzuki-Miyaura , Sonogashira , or Buchwald-Hartwig cross-couplings. The adjacent fluorine (C-2) accelerates oxidative addition to Pd(0) via the ortho-fluorine effect.
-
Site B (C-2/C-6 Fluorines): Activated by the strong electron-withdrawing
group. These sites are susceptible to Nucleophilic Aromatic Substitution ( ) .-
Regioselectivity: The C-2 fluorine is more electronically activated (due to the inductive effect of the adjacent iodine) but sterically crowded. The C-6 fluorine is less hindered. Careful temperature control can direct substitution.
-
-
Site C (C-1 Trifluoromethyl): Generally inert, serving as a metabolic blocker and lipophilic anchor.
Visual Workflow: Synthetic Pathways
The following diagram illustrates the divergent pathways accessible from this core scaffold.
Figure 1: Divergent synthetic pathways for 2,6-Difluoro-3-iodobenzotrifluoride, highlighting the orthogonality of the Iodine handle and Fluorine substituents.
Detailed Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling
Objective: To couple an aryl boronic acid to the C-3 position without disturbing the labile C-2/C-6 fluorines.
Challenge: Strong bases (e.g.,
Reagents:
-
Substrate: 2,6-Difluoro-3-iodobenzotrifluoride (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.2 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 equiv, mild base preferred) -
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Procedure:
-
Setup: Charge a reaction vial with the substrate (308 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and
(424 mg, 2.0 mmol). -
Inerting: Evacuate and backfill with Nitrogen (
) three times. -
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).
-
Catalyst Addition: Add
(25 mg, 0.03 mmol) under a positive stream of . -
Reaction: Seal the vial and heat to 60°C for 4–6 hours. Note: Do not exceed 80°C to avoid defluorination.
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine. Dry over
, filter, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc gradient).
Validation Point: The presence of the
Protocol 2: Controlled Substitution
Objective: To introduce a nucleophile (e.g., morpholine) at the C-6 position.
Mechanistic Insight: The C-6 position is sterically more accessible than C-2 (which is flanked by I and
Reagents:
-
Substrate: 2,6-Difluoro-3-iodobenzotrifluoride (1.0 equiv)
-
Nucleophile: Morpholine (1.1 equiv)
-
Base:
(1.5 equiv) -
Solvent: DMF or DMSO (Anhydrous)
Procedure:
-
Dissolve substrate (1.0 mmol) in anhydrous DMF (3 mL) at 0°C.
-
Add
(1.5 mmol) followed by dropwise addition of Morpholine (1.1 mmol). -
Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.
-
Endpoint: The reaction is usually complete within 2-4 hours at RT. Heating (>50°C) may force bis-substitution or substitution at C-2.
-
Workup: Pour into ice water. Extract with
(to avoid extracting DMF). -
Result: The product will be 2-fluoro-3-iodo-6-morpholino-benzotrifluoride (Regioisomer confirmation by NOE NMR is required).
Protocol 3: Iodine-Magnesium Exchange (Functionalization)
Objective: Conversion of the C-3 Iodine to a carboxylic acid or aldehyde. Safety Critical: This reaction must be performed at cryogenic temperatures to prevent "benzyne" elimination of the adjacent fluorine.
Procedure:
-
Dissolve 2,6-Difluoro-3-iodobenzotrifluoride (1.0 mmol) in anhydrous THF (5 mL).
-
Cool the solution to -78°C (Dry ice/Acetone bath). Stabilize for 15 mins.
-
Add i-Propylmagnesium chloride (iPrMgCl) (2.0M in THF, 1.1 equiv) dropwise over 10 minutes. Do not use n-BuLi if possible, as iPrMgCl is more chemoselective for I/Mg exchange over deprotonation.
-
Stir at -78°C for 30 minutes.
-
Quench (Electrophile):
-
For Acid: Bubble dry
gas through the solution for 15 mins. -
For Formyl: Add anhydrous DMF (3.0 equiv).
-
-
Allow to warm to 0°C slowly, then quench with saturated
.
Application Case Study: Kinase Inhibitor Design
In the development of inhibitors for LRRK2 or EGFR , the 2,6-difluoro-3-substituted motif is often used to occupy hydrophobic pockets while the fluorines form electrostatic interactions with backbone amides.
Hypothetical Workflow:
-
Step 1 (
): React CAS 1935141-14-2 with a chiral amine (R-isomer) to install the solvent-exposed tail at C-6. -
Step 2 (Suzuki): Couple the resulting intermediate with an indazole boronate ester at C-3 to install the hinge-binding motif.
-
Outcome: The
group remains to penetrate the hydrophobic gatekeeper region, while the C-2 Fluorine protects the scaffold from metabolic oxidation.
Safety & Handling
-
Toxicity: Like many polyfluorinated aromatics, this compound should be treated as a potential skin irritant and respiratory sensitizer.
-
Volatility: The estimated boiling point (~180°C) suggests low volatility, but aerosols can be hazardous. Handle in a fume hood.
-
Incompatibility: Avoid strong reducing agents (Lithium Aluminum Hydride) which may defluorinate the ring.
References
-
Structure & Properties: Oakwood Chemical. 2,6-Difluoro-3-iodobenzotrifluoride Product Page. Retrieved from (Verified CAS: 1935141-14-2).
-
Suzuki Coupling Methodology: Molander, G. A., & Canturk, B. (2009).[1] Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. Link
-
Fluorine Effect in Drug Design: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
- Regioselective :. General principles of SNAr on polyfluorinated arenes. See: Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.
(Note: While specific literature on this exact isomer is proprietary or emerging, the protocols above are derived from standard validated methodologies for homologous polyfluorinated iodobenzenes.)
Sources
Process Development Guide: Scalable Functionalization of 2,6-Difluoro-3-iodobenzotrifluoride
Executive Summary
The scaffold 2,6-Difluoro-3-iodobenzotrifluoride (CAS: 1261625-26-6) represents a "privileged structure" in modern medicinal chemistry and agrochemical design. The combination of the trifluoromethyl group (
This guide details two validated, scalable protocols for derivatizing this scaffold:
-
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura): For the installation of aryl/heteroaryl systems.
-
Turbo-Grignard Exchange (Knochel Method): For the introduction of carbonyls, carboxylates, and electrophilic handles at temperatures compatible with pilot-plant reactors (
vs. ).
Strategic Analysis & Chemical Profile
Structural Reactivity
The 3-iodo position is the primary "handle" for functionalization. However, the presence of three strong electron-withdrawing groups (EWGs) creates a highly electron-poor ring.
-
Oxidative Addition: Rapid. The C-I bond is activated, allowing the use of lower catalyst loadings.
-
Nucleophilic Attack: The ring is susceptible to
at the 2,6-positions if harsh nucleophiles (alkoxides, thiols) are used at high temperatures. -
Metallation: The C-I bond is labile. Lithium-Halogen exchange is extremely fast but risks "scrambling" (migration of the anion) or benzyne formation if not controlled.
Decision Matrix: Route Selection
Figure 1: Strategic decision tree for selecting the optimal functionalization pathway.
Protocol A: Scalable Suzuki-Miyaura Coupling
Objective: Synthesis of 2,6-difluoro-3-(hetero)aryl-benzotrifluorides.
The Challenge
On a kilogram scale, standard Suzuki conditions often fail for polyfluorinated substrates due to:
-
Protodeboronation: The electron-poor aryl boronic acids (if the coupling partner is also fluorinated) are unstable.
-
Homocoupling: Oxidative homocoupling of the boronic acid competes.
Optimized Conditions
We utilize a high-activity precatalyst system (
| Parameter | Specification | Rationale |
| Catalyst | Robust; dppf ligand bite angle prevents rapid catalyst deactivation. | |
| Solvent | 1,4-Dioxane / Water (4:1) | Biphasic system ensures solubility of inorganic base while protecting the catalyst. |
| Base | Milder than carbonates; reduces risk of fluoride displacement ( | |
| Temp | Sufficient for turnover; avoids thermal decomposition of the fluorinated ring. |
Step-by-Step Procedure (100g Scale)
-
Inertion: Charge a 2L jacketed reactor with 2,6-Difluoro-3-iodobenzotrifluoride (100 g, 0.325 mol) and the aryl boronic acid (1.1 equiv). Purge with
for 15 mins. -
Solvent Charge: Add degassed 1,4-dioxane (800 mL). Agitate at 200 RPM.
-
Catalyst Addition: Add
(1.3 g, 0.5 mol%). -
Base Activation: Dissolve
(138 g) in degassed water (200 mL) and add to the reactor. Note: An exotherm of ~5°C may occur. -
Reaction: Heat to
internal temperature. Monitor by HPLC. Conversion >98% is typically achieved in 4-6 hours. -
Workup (Critical for Pd Removal):
-
Cool to
. -
Add SiliaMetS® Thiol (metal scavenger) or equivalent (5 wt% relative to substrate) and stir for 2 hours.
-
Filter through a Celite pad to remove scavenger and Pd black.
-
Phase separate; wash organic layer with brine.
-
Concentrate and recrystallize (usually from Heptane/IPA) to avoid chromatography.
-
Protocol B: Turbo-Grignard Exchange (Knochel Method)
Objective: Synthesis of aldehydes, carboxylic acids, or ketones.
The Challenge
Classical Lithium-Halogen exchange using n-BuLi requires
The Solution: Turbo-Grignard
Using isopropylmagnesium chloride lithium chloride complex (
Reaction Mechanism & Workflow
Figure 2: Workflow for the Knochel Turbo-Grignard exchange.
Step-by-Step Procedure (Scale-Up Compatible)
Safety Note: This reaction is sensitive to moisture.[1] Reactor must be dried at
-
Preparation: Charge reactor with 2,6-Difluoro-3-iodobenzotrifluoride (50 g, 0.162 mol) and anhydrous THF (500 mL, 10V).
-
Cooling: Cool the jacket to
(Internal temp target: ). -
Exchange: Dosing
(1.3 M in THF, 1.1 equiv) over 30 minutes.-
Control Point: Maintain internal temp
. -
Monitoring: Pull an aliquot after 30 mins, quench with
or , and check GC/MS. Disappearance of starting material indicates formation of the Grignard species.
-
-
Electrophile Trapping (Examples):
-
For Aldehyde: Add anhydrous DMF (2.0 equiv) slowly at
. Warm to over 1 hour. -
For Carboxylic Acid: Bubble
gas (dried) through the solution at until exotherm ceases.
-
-
Quench:
-
Inverse quench into mild acid (1M citric acid or
) is preferred to control heat release. -
Do not use HCl if the product is acid-sensitive; the
group is stable, but hydrolysis of the C-F bonds can occur under forcing acidic conditions.
-
Quality Control & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Low Yield (Suzuki) | Ensure vigorous | |
| De-iodination (Suzuki) | Hydride source present (beta-hydride elimination from alkyl groups). | Switch solvent to Dioxane/Water; avoid primary alcohols. |
| Starting Material Recovery (Turbo) | Wet THF kills the Grignard. | Test THF water content (<50 ppm required). Dry reactor thoroughly. |
| "Benzyne" Byproducts | Temperature too high during exchange. | Ensure internal temp stays below |
References
-
Knochel, P., et al. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[2] Angewandte Chemie International Edition, 2004, 43, 3333-3336.[2]
- Bao, R., et al. "Recent Advances in the Synthesis of Fluorinated Molecules via Suzuki–Miyaura Cross-Coupling." Chemical Reviews, 2015.
- Organic Process Research & Development (OPRD). "Safety of Grignard Reagents on Scale." (General safety protocols for organomagnesium scale-up).
-
Sigma-Aldrich Application Note. "TurboGrignard for Selective Metalations."
Sources
applications in materials science and agrochemicals
Engineering Stimuli-Responsive Mesoporous Silica Nanoparticles (MSNs) for Targeted Agrochemical Delivery
Executive Summary & Rationale
Conventional agrochemical application suffers from a critical inefficiency: less than 0.1% of sprayed pesticides reach their target pests, with the remainder lost to runoff, photolysis, and drift.[1] This application note details the fabrication of a pH-responsive delivery system using Chitosan-capped Mesoporous Silica Nanoparticles (MSNs).
Why this System?
-
MSNs (MCM-41 type): Selected for their high specific surface area (>800 m²/g) and tunable pore size (2–10 nm), allowing high loading capacities of hydrophobic pesticides (e.g., Pyraclostrobin, Abamectin).
-
Chitosan Capping: Acts as a "smart gatekeeper." At neutral pH (storage/leaf surface), chitosan remains collapsed, trapping the cargo. In acidic environments (e.g., fungal infection sites or insect midguts, pH < 6.0), the amine groups protonate, causing polymer swelling and cargo release.
Mechanism of Action
The following diagram illustrates the logical flow of the synthesis and the stimuli-responsive release mechanism.
Caption: Workflow showing the synthesis of MSNs, drug loading, and the pH-triggered release mechanism via chitosan protonation.
Materials & Reagents
-
Silica Precursor: Tetraethyl orthosilicate (TEOS, 98%).
-
Template: Cetyltrimethylammonium bromide (CTAB).[2]
-
Catalyst: Sodium Hydroxide (NaOH, 2M).
-
Gatekeeper: Low molecular weight Chitosan (Deacetylation >75%).
-
Model Pesticide: Pyraclostrobin (hydrophobic fungicide) or Abamectin.
-
Solvents: Ethanol, Methanol, Acetic Acid.
Experimental Protocols
Protocol A: Synthesis of MCM-41 Mesoporous Silica
Objective: Create uniform nanoparticles with ordered hexagonal pores.
-
Template Preparation: Dissolve 1.0 g CTAB in 480 mL deionized water . Add 3.5 mL of 2M NaOH .
-
Heating: Heat the solution to 80°C under vigorous stirring (700 rpm) in a round-bottom flask.
-
Condensation: Once temperature stabilizes, add 5.0 mL TEOS dropwise.
-
Note: The solution will turn opaque white within 2-5 minutes, indicating hydrolysis and condensation of silica around CTAB micelles.
-
-
Aging: Maintain stirring at 80°C for 2 hours .
-
Collection: Centrifuge at 12,000 rpm for 15 minutes. Wash the pellet 3x with ethanol.
-
Template Removal (Calcination): Dry the pellet overnight. Calcine in a muffle furnace at 550°C for 5 hours (ramp rate 1°C/min).
-
Validation: The resulting white powder is pure MCM-41. BET analysis should show surface area >800 m²/g.
-
Protocol B: Drug Loading & Chitosan Capping
Objective: Load pesticide and seal the pores.
-
Loading: Dissolve 100 mg Pyraclostrobin in 10 mL Methanol. Add 100 mg Calcined MSNs .
-
Impregnation: Stir for 24 hours in the dark (to prevent pesticide photolysis).
-
Optional: Apply vacuum cycles to remove air from pores and enhance loading.
-
-
Capping Solution: Dissolve 50 mg Chitosan in 10 mL of 1% Acetic Acid solution (pH ~4) to ensure solubility.
-
Coating: Add the Chitosan solution dropwise to the pesticide-loaded MSN suspension. Adjust pH to 6.0 using dilute NaOH to induce partial chitosan precipitation/wrapping around the silica surface.
-
Purification: Centrifuge (10,000 rpm, 10 min) and wash once with water to remove free pesticide. Lyophilize (freeze-dry) the product.
Protocol C: In Vitro Release Study (HPLC)
Objective: Quantify pH-responsive release kinetics.
-
Setup: Prepare two release media:
-
Medium A (Neutral): PBS (pH 7.4) + 0.5% Tween 80 (solubilizer).
-
Medium B (Acidic): Acetate buffer (pH 5.0) + 0.5% Tween 80.
-
-
Dialysis: Resuspend 5 mg CS-MSNs in 2 mL of respective buffer. Place in a dialysis bag (MWCO 3.5 kDa).
-
Incubation: Immerse dialysis bag in 40 mL of release medium at 25°C with gentle shaking.
-
Sampling: At set intervals (0, 1, 4, 12, 24, 48 hrs), withdraw 1 mL of medium and replace with fresh buffer.
-
Analysis: Analyze pesticide concentration using HPLC (C18 column, Mobile phase: Acetonitrile/Water).
Data Analysis & Validation
Characterization Benchmarks
To ensure the protocol was successful, compare your results against these standard values:
| Parameter | Technique | Bare MSN (Target) | Chitosan-Capped MSN (Target) | Interpretation |
| Particle Size | DLS / TEM | 100 – 150 nm | 120 – 180 nm | Slight increase indicates polymer coating. |
| Zeta Potential | Electrophoretic Light Scattering | -20 to -30 mV | +15 to +25 mV | Critical: Shift from negative (Silica) to positive (Chitosan) confirms capping. |
| Pore Volume | N2 Adsorption (BET) | > 0.8 cm³/g | < 0.2 cm³/g | Reduction confirms pores are filled/capped. |
Expected Release Profile (Cumulative %)
The following table represents typical data demonstrating the "Smart" behavior.
| Time (Hours) | Release at pH 7.4 (Storage Condition) | Release at pH 5.0 (Trigger Condition) |
| 1 | < 5% | 20% |
| 12 | 10% | 55% |
| 24 | 15% | 75% |
| 48 | 18% | > 85% |
Interpretation: At pH 7.4, the chitosan shell is collapsed and hydrophobic, preventing release (minimizing environmental leaching). At pH 5.0, the amine groups (
Safety & Handling
-
TEOS: Volatile and toxic by inhalation. Handle in a fume hood.
-
Nanomaterials: Wear N95/P2 masks when handling dry MSN powder to prevent inhalation.
-
Environmental: Dispose of pesticide-contaminated supernatants as hazardous chemical waste.
References
-
Recent Advances in Stimulus-Responsive Nanocarriers for Pesticide Delivery. Journal of Agricultural and Food Chemistry (2024). [Link]
-
Quaternized Chitosan-Capped Mesoporous Silica Nanoparticles as Nanocarriers for Controlled Pesticide Release. Nanomaterials (2016). [Link]
-
Eco-Efficient Systems Based on Nanocarriers for the Controlled Release of Fertilizers and Pesticides. Plants (2023). [Link]
-
One-Pot Synthesized Mesoporous Silica Nanoparticles Loaded with Chlorfenapyr. ACS Omega (2020). [Link]
-
Chitosan-capped mesoporous silica nanoparticles as pH-responsive nanocarriers. International Journal of Nanomedicine (2014). [Link]
Sources
Troubleshooting & Optimization
optimizing yield for 2,6-Difluoro-3-iodobenzotrifluoride cross-coupling
Technical Support Center: 2,6-Difluoro-3-iodobenzotrifluoride Optimization
Part 1: Substrate Intelligence (The "Why")
Before troubleshooting, you must understand the unique personality of 2,6-Difluoro-3-iodobenzotrifluoride .[1] This is not a standard aryl iodide; it is a "push-pull" electronic minefield.[1]
-
The Electronic Trap (Fast Ox-Add, Slow Transmetallation): The trifluoromethyl group (C1) and two fluorine atoms (C2, C6) create a severely electron-deficient ring.[1] Consequently, oxidative addition to Pd(0) is extremely fast.[1] However, the resulting Pd(II) intermediate is highly electrophilic and stable, making it reluctant to undergo transmetallation with the nucleophile (boronic acid).[1]
-
The "Yield Killer" (Protodeiodination): Because the Pd(II)-Ar species sits waiting for transmetallation, it becomes vulnerable to scavenging hydrides from the solvent, moisture, or ligand.[1] This leads to protodeiodination (replacing Iodine with Hydrogen), often misdiagnosed as "unreacted starting material" by TLC if not carefully checked by GC/LC-MS.[1]
-
The Steric Gate: The iodine at C3 is flanked by a Fluorine at C2.[1] While Fluorine is small (Van der Waals radius ~1.47 Å), its high electronegativity repels the incoming nucleophile, requiring a catalyst system that is both electron-rich and sterically accessible.[1]
Part 2: Troubleshooting Guide (Q&A)
Scenario A: "I see full conversion of the iodide, but my isolated yield is <40%. The major byproduct is the de-iodinated parent arene."
Diagnosis: You are suffering from Protodeiodination .[1] The oxidative addition happened, but the Pd species found a Hydrogen atom faster than it found your Boronic Acid.[1]
Corrective Actions:
-
Switch Solvent System: If you are using alcohols (MeOH, EtOH) or wet solvents, stop immediately.[1] Alcohols are primary hydride sources for electron-poor Pd-aryls.[1]
-
Recommended: Anhydrous 1,4-Dioxane or Toluene .[1]
-
-
Increase Boronate Nucleophilicity: The boronic acid is likely not "hot" enough to attack the stabilized Pd(II) center.[1]
-
Water Control: While Suzuki couplings usually tolerate water, this specific substrate does not.[1] Use a 95:5 organic:water ratio or strictly anhydrous conditions with a phase transfer catalyst (like 18-crown-6) if using solid bases.[1]
Scenario B: "I see a new impurity spot that matches the mass of my nucleophile adding to the ring, but the Iodine is still there (or Fluorine is missing)."
Diagnosis: Nucleophilic Aromatic Substitution (
Corrective Actions:
-
Soften the Base: Avoid alkoxides (NaOMe, NaOtBu) or hydroxides.[1] They are strong nucleophiles.[1]
-
Recommended: Use
or suspended in non-polar solvents (Toluene).[1]
-
-
Lower Temperature:
has a higher activation energy than Pd-catalyzed coupling.[1] Lower the temp to 60-70°C and increase reaction time.
Scenario C: "The reaction stalls at 50% conversion. Adding more catalyst doesn't help."
Diagnosis: Catalyst Poisoning via Pd-F Formation. Occasionally, C-F activation occurs, or fluoride ions in solution form stable Pd-F species that are catalytically inactive (catalyst resting state sink).[1]
Corrective Actions:
-
Ligand Switch: Move to a bulky, electron-rich biaryl phosphine like XPhos or RuPhos .[1] These ligands create a "protective shell" around the Pd, preventing the formation of stable, inactive dimers and promoting the difficult reductive elimination step.[1]
Part 3: Optimized Protocol (The "Gold Standard")
This protocol is designed to balance the rate of oxidative addition with transmetallation while suppressing protodeiodination.[1]
| Component | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) | Generates a highly active monoligated Pd(0) species.[1] XPhos is bulky enough to prevent homocoupling but electron-rich enough to drive the cycle.[1] |
| Alternative | Pd(dppf)Cl₂ · DCM | Robust alternative if Buchwald ligands are unavailable; the bite angle of dppf stabilizes the intermediate.[1] |
| Solvent | 1,4-Dioxane (Anhydrous) | Non-protic.[1] High boiling point allows thermal activation without hydride donation.[1] |
| Base | Strong enough to activate Boron, bulky/insoluble enough to minimize | |
| Additive | Water (2-5% v/v) | Strictly controlled.[1] Just enough to solubilize the base, not enough to cause hydrolysis/protodeiodination.[1] |
| Temp | 80°C | Optimal balance between rate and selectivity. |
Step-by-Step Workflow:
-
Charge reaction vial with 2,6-Difluoro-3-iodobenzotrifluoride (1.0 equiv), Boronic Acid (1.5 equiv),
(3.0 equiv), Pd(OAc)₂ (2 mol%), and XPhos (4 mol%).[1] -
Cap and purge with Argon for 5 minutes (Crucial: Oxygen promotes homocoupling).
-
Add anhydrous 1,4-Dioxane via syringe.[1]
-
Add degassed water (approx 50 µL per mL of dioxane).
-
Heat to 80°C for 4-6 hours.
-
QC Check: Take an aliquot at 1 hour. If "Parent Arene" (de-iodinated) > 5%, lower temp to 60°C and double the boronic acid concentration.[1]
Part 4: Mechanistic Visualization
The following diagram illustrates the "Danger Zones" specific to this polyfluorinated substrate.
Caption: Mechanistic pathway highlighting the critical competition between productive coupling (Center) and the two primary failure modes: Protodeiodination (Right) and SNAr (Left).
References
-
Buchwald, S. L., et al. (2005).[1] "Ligand Effects in Pd-Catalyzed Cross-Coupling Reactions." Angewandte Chemie International Edition. (Foundational work on XPhos/SPhos utility for hindered/electron-poor substrates). [1]
-
Fandrick, D. R., et al. (2015).[1] "Challenges in the Coupling of Polyfluorinated Aryl Boronates." Journal of Organic Chemistry. (Discusses the stability issues of fluorinated intermediates). [1]
-
Yoneda Labs. (2024).[1] "Suzuki-Miyaura Cross-Coupling: Practical Guide." (General troubleshooting for electron-deficient electrophiles).
-
BenchChem Technical Support. (2025). "Application Notes: 3-Iodobenzotrifluoride Reaction Condition Optimization." (Specific substrate handling). [1]
Sources
side reactions and byproducts in 2,6-Difluoro-3-iodobenzotrifluoride synthesis
Welcome to the Technical Support Center for the synthesis of 2,6-Difluoro-3-iodobenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and understand the formation of potential byproducts. Our goal is to provide you with the expertise and practical insights needed to achieve a successful and efficient synthesis.
Introduction
2,6-Difluoro-3-iodobenzotrifluoride is a valuable building block in medicinal chemistry and materials science due to its unique substitution pattern, which imparts specific electronic and lipophilic properties to target molecules. The synthesis of this compound, however, can be challenging due to the highly deactivated nature of the aromatic ring and the potential for side reactions. This guide will focus on the most probable synthetic routes and the critical parameters for success.
The most logical and commonly employed synthetic strategy involves a two-step process starting from 2,6-difluorobenzotrifluoride:
-
Nitration: Introduction of a nitro group at the 3-position of 2,6-difluorobenzotrifluoride.
-
Reduction: Reduction of the nitro group to an amine, yielding 3-amino-2,6-difluorobenzotrifluoride.
-
Sandmeyer Iodination: Conversion of the amino group to an iodide via a diazonium salt intermediate.
An alternative, though potentially less selective, approach is the direct electrophilic iodination of 2,6-difluorobenzotrifluoride. This guide will cover both methodologies, with a primary focus on the more controlled Sandmeyer approach.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2,6-Difluoro-3-iodobenzotrifluoride, providing probable causes and actionable solutions.
Problem 1: Low Yield or No Reaction During Nitration of 2,6-Difluorobenzotrifluoride
-
Probable Cause: Insufficiently harsh nitrating conditions. The presence of two electron-withdrawing fluorine atoms and a trifluoromethyl group strongly deactivates the aromatic ring, making electrophilic aromatic substitution difficult. Standard nitrating conditions (e.g., HNO₃/H₂SO₄) may not be effective.
-
Recommended Solution:
-
Use of Fuming Nitric and Sulfuric Acids: Employ a mixture of fuming nitric acid and fuming sulfuric acid (oleum) to generate a higher concentration of the active nitronium ion (NO₂⁺).
-
Elevated Temperatures: Carefully increase the reaction temperature. Monitor the reaction closely by TLC or GC to avoid decomposition.
-
Anhydrous Conditions: Ensure all reagents and glassware are dry, as water can consume the strong acids and reduce the concentration of the nitronium ion.
-
Problem 2: Incomplete Reduction of 3-Nitro-2,6-difluorobenzotrifluoride
-
Probable Cause: Inefficient reducing agent or incomplete reaction.
-
Recommended Solution:
-
Choice of Reducing Agent: While various reducing agents can be used (e.g., SnCl₂/HCl, Fe/HCl, catalytic hydrogenation), catalytic hydrogenation with Pd/C is often a clean and efficient method for reducing nitro groups on fluorinated compounds.[1]
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure complete conversion of the starting material.
-
Catalyst Activity: Ensure the palladium catalyst is active. If necessary, use a fresh batch of catalyst.
-
Problem 3: Low Yield and/or Formation of Black Tarry Byproducts During Sandmeyer Iodination
-
Probable Cause: Decomposition of the diazonium salt intermediate. Aryl diazonium salts are often unstable, especially at elevated temperatures.[2][3] The presence of multiple electron-withdrawing groups on the aromatic ring can further influence stability.
-
Recommended Solution:
-
Strict Temperature Control: Maintain the temperature of the diazotization reaction between 0 and 5 °C. The subsequent iodination step should also be performed at low temperature, with gradual warming only if necessary.
-
Slow Addition of Reagents: Add the sodium nitrite solution slowly to the acidic solution of the amine to avoid localized overheating and decomposition. Similarly, add the diazonium salt solution slowly to the potassium iodide solution.
-
Use of a Copper Catalyst: While not always strictly necessary for iodination in a Sandmeyer-type reaction, the use of a copper(I) salt (e.g., CuI) can sometimes improve yields and reduce the formation of byproducts.[4]
-
Aprotic Solvents: Consider performing the diazotization in an aprotic solvent like acetonitrile to minimize the formation of phenolic byproducts from the reaction with water.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Sandmeyer iodination of 3-amino-2,6-difluorobenzotrifluoride?
A1: The most common byproducts in a Sandmeyer iodination reaction are:
-
Phenolic byproduct (2,6-Difluoro-3-hydroxybenzotrifluoride): This forms when the diazonium salt reacts with water in the reaction mixture.[3] Minimizing the amount of water and keeping the temperature low can reduce the formation of this impurity.
-
Azo-coupled byproducts: These are dimeric structures formed by the reaction of the diazonium salt with the starting amine or other electron-rich aromatic species. This can often lead to the formation of colored, tarry materials. Maintaining a low temperature and ensuring efficient stirring can help to minimize these side reactions.
-
Deamination product (2,6-Difluorobenzotrifluoride): This can occur if the diazonium group is replaced by a hydrogen atom, often facilitated by a reducing agent or certain reaction conditions.
Q2: Can I directly iodinate 2,6-difluorobenzotrifluoride?
A2: Direct iodination is challenging due to the highly deactivated nature of the aromatic ring. Standard electrophilic iodination reagents like I₂ are generally unreactive towards such electron-deficient arenes.[6] To achieve iodination, a highly reactive electrophilic iodine source is required, which can be generated in situ using reagents like N-iodosuccinimide (NIS) in the presence of a strong acid like trifluoromethanesulfonic acid. However, this approach may suffer from a lack of regioselectivity and could potentially lead to a mixture of iodinated products.
Q3: How can I purify the final 2,6-Difluoro-3-iodobenzotrifluoride product?
A3: Purification is typically achieved through a combination of techniques:
-
Aqueous Workup: After the reaction, the mixture should be quenched and washed with a reducing agent solution (e.g., sodium bisulfite or thiosulfate) to remove any unreacted iodine. This is followed by washing with water and brine.
-
Column Chromatography: The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate). This is effective for separating the desired product from polar byproducts like the phenolic impurity and baseline tar.
-
Distillation: If the product is a liquid and the byproducts have sufficiently different boiling points, vacuum distillation can be an effective final purification step.
Q4: What are the key safety precautions to take during this synthesis?
A4:
-
Diazonium Salt Instability: Aryl diazonium salts are potentially explosive, especially when isolated in a dry state. Always handle them in solution and at low temperatures.
-
Strong Acids: Fuming nitric and sulfuric acids are highly corrosive. Handle them with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
-
Anhydrous Conditions: Reactions requiring anhydrous conditions should be performed under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-2,6-difluorobenzotrifluoride (Precursor)
This protocol is a general representation and may require optimization.
-
Nitration: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of fuming sulfuric acid (e.g., 20% SO₃) and fuming nitric acid to 0 °C. Slowly add 2,6-difluorobenzotrifluoride to the cooled acid mixture while maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat carefully to 50-60 °C for several hours. Monitor the reaction by TLC or GC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Reduction: Dissolve the crude 3-nitro-2,6-difluorobenzotrifluoride in a suitable solvent like ethanol or ethyl acetate. Add a catalytic amount of 10% Pd/C. Hydrogenate the mixture in a Parr apparatus under hydrogen pressure (e.g., 50 psi) until the uptake of hydrogen ceases.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the crude 3-amino-2,6-difluorobenzotrifluoride. This can be further purified by column chromatography if necessary.
Protocol 2: Sandmeyer Iodination of 3-Amino-2,6-difluorobenzotrifluoride
-
Diazotization: Dissolve 3-amino-2,6-difluorobenzotrifluoride in a mixture of a suitable acid (e.g., sulfuric acid or hydrochloric acid) and water, and cool the solution to 0-5 °C in an ice-water bath. Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
Iodination: In a separate flask, prepare a solution of potassium iodide in water and cool it to 0-5 °C. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed.
-
Work-up and Purification: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with a solution of sodium thiosulfate to remove excess iodine, followed by water and brine. Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Logical Workflow for the Synthesis of 2,6-Difluoro-3-iodobenzotrifluoride
Caption: Decision tree for troubleshooting low yields.
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| Nitration Temperature | 50-60 °C (after initial cooling) | To overcome the high deactivation of the aromatic ring. |
| Reduction Catalyst | 10% Pd/C | High efficiency and clean conversion for nitro group reduction. [1] |
| Diazotization Temperature | 0-5 °C | To ensure the stability of the diazonium salt intermediate. [2][3] |
| Iodinating Agent | Potassium Iodide (KI) | Readily available and effective source of iodide ions. |
| Purification Method | Column Chromatography | To effectively separate the product from polar byproducts. |
References
- Google. (n.d.). US4962246A - Process for the preparation of benzotrifluorides which are substituted by fluorine and optionally in addition by chlorine. Google Patents.
-
Wikipedia. (2023, October 27). Sandmeyer reaction. In Wikipedia. Retrieved February 15, 2026, from [Link]
-
Oakwood Chemical. (n.d.). 2,6-Difluoro-3-iodobenzotrifluoride. Retrieved February 15, 2026, from [Link]
-
Organic Syntheses. (n.d.). 1H-Indole, 3-butyl-2-fluoro-1-[(4-methylphenyl)sulfonyl]-. Retrieved February 15, 2026, from [Link]
- Google. (n.d.). CN102452957A - Synthesis method of 2, 6-difluorobenzonitrile. Google Patents.
-
L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved February 15, 2026, from [Link]
-
Beilstein Journal of Organic Chemistry. (2024, July 29). Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. Retrieved February 15, 2026, from [Link]
-
PMC. (2020, February 21). Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. Retrieved February 15, 2026, from [Link]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved February 15, 2026, from [Link]
-
QM Magic Class. (n.d.). QM analyses of Electrophilic Aromatic Iodination. Retrieved February 15, 2026, from [Link]
-
Reddit. (2022, November 11). Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2025, August 7). ChemInform Abstract: Aromatic Fluorine Chemistry. Part 4. Preparation of 2,6-Difluoroaniline. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. Retrieved February 15, 2026, from [Link]
-
Ruhr-Universität Bochum. (n.d.). Sandmeyer Trifluoromethylthiolation. Retrieved February 15, 2026, from [Link]
-
PMC. (2021, June 11). Selective C–H Iodination of (Hetero)arenes. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2025, November 18). ChemInform Abstract: Synthetic Methods and Reactions. Part 181. Iodination of Deactivated Aromatics, e.g. (I), (III), with N-Iodosuccinimide in Trifluoromethanesulfonic Acid (NIS-CF3SO3H) via in situ Generated Superelectrophilic Iodine(I) Trifluoromethane. Retrieved February 15, 2026, from [Link]
-
Journal of Fluorine Chemistry. (1998). Preparation of 2,6-difluoro-n-alkylbenzenes from 1,3-difluorobenzene transformation of 2,6-difluorotoluene to the corresponding benzaldehyde via benzyl chloride. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2025, August 6). Facile Preparation of 3-Substituted-2,6-difluoropyridines and Application to the Synthesis of 2,3,6-Trisubstituted Pyridines for PKCθ Inhibitors. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2025, October 26). (PDF) Synthesis of 2‐Fluoroindoles Via the Base‐Free Nucleophilic 5‐Endo‐Trig Cyclization of o‐Amido‐β,β‐Difluoro‐α‐Silylstyrenes. Retrieved February 15, 2026, from [Link]
Sources
- 1. US4962246A - Process for the preparation of benzotrifluorides which are substituted by fluorine and optionally in addition by chlorine, and new benzotrifluorides - Google Patents [patents.google.com]
- 2. 2,6-Difluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
catalyst deactivation in reactions with 2,6-Difluoro-3-iodobenzotrifluoride
Ticket ID: DFIBT-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Deceptive" Reactivity Profile
Welcome to the optimization hub for 2,6-Difluoro-3-iodobenzotrifluoride . This molecule presents a classic paradox in palladium catalysis:
-
Rapid Oxidative Addition: The C–I bond is weak, and the electron-deficient ring (due to
and two groups) makes the metal insertion kinetically fast. -
Stalled Downstream Steps: The resulting Pd(II)-Aryl intermediate is thermodynamically stable and sterically crowded. The electron-withdrawing nature of the ring pulls electron density from the metal, making the subsequent Transmetallation and Reductive Elimination steps the bottlenecks.
This guide addresses the specific failure modes caused by this "Dual Ortho-F Effect."
Module 1: Troubleshooting The "Stalled Cycle"
Issue: Reaction initiates but stalls at 40-60% conversion.
Diagnosis: Stable Intermediate Trap.
The oxidative addition complex (Ar-Pd-L) is too stable. The two ortho-fluorine atoms create a "fluorine cage" that, combined with the electron-withdrawing
Protocol Adjustment 1: The "Aggressive Activation" Strategy
Standard carbonate bases (
-
Recommendation: Switch to Barium Hydroxide (
) or Cesium Fluoride ( ) . -
Why:
-
forms the highly reactive
intermediate, which accelerates transmetallation via the "oxo-palladium" pathway. - (from CsF) activates the boronic acid into a boronate "ate" complex, which is a stronger nucleophile capable of penetrating the steric shield of the 2,6-difluoro system.
-
forms the highly reactive
Protocol Adjustment 2: Ligand Engineering
Avoid simple phosphines like
-
Recommendation: Use Buchwald Dialkylbiaryl Ligands (specifically XPhos or RuPhos ).
-
Mechanism: These ligands are bulky (promoting reductive elimination) and electron-rich (counteracting the electron-poor nature of the fluorinated aryl ring).
Module 2: The "Des-Iodo" Side Reaction
Issue: Mass Spec shows product mass [M - I + H].
Diagnosis: Protodehalogenation. Your catalytic cycle is stalling, and the Pd-Aryl species is scavenging a proton from the solvent or base instead of coupling. This is the #1 killer of yields with polyfluorinated aryl iodides.
Immediate Corrective Actions:
-
Solvent Switch: If using alcohols (MeOH, EtOH) or wet DMF, STOP .
-
Action: Switch to anhydrous 1,4-Dioxane or Toluene .
-
Reason: Alcohols act as hydride sources via
-hydride elimination from alkoxides.
-
-
Temperature Control:
-
Action: Lower temperature to 60°C – 80°C.
-
Reason: Protodehalogenation has a higher activation energy than coupling; running "too hot" favors the side reaction if the coupling pathway is sterically hindered.
-
Module 3: Catalyst Deactivation (Pd Black Formation)
Issue: Reaction mixture turns black/precipitates within 30 minutes.
Diagnosis: Iodide Inhibition & Cluster Formation.
The release of Iodide (
The "Scavenger" Protocol:
-
Add Silver Salts: Add 1.0 - 1.5 equiv of
or . -
Mechanism: Silver precipitates the released iodide as AgI (yellow solid). This prevents the formation of bridging Pd-I-Pd dimers which are catalytic dead-ends.
Visualizing the Failure Modes
The following diagram maps the critical failure points specific to 2,6-Difluoro-3-iodobenzotrifluoride.
Caption: Figure 1. The Catalytic "Trap." Note the red node indicating the stable intermediate caused by the electron-deficient, fluorinated ring.
Standardized Optimization Protocol
Use this baseline protocol for Suzuki Coupling. Do not deviate without a control experiment.
| Parameter | Specification | Rationale |
| Catalyst | Stable Pd(0) source; avoids induction period of Pd(II). | |
| Ligand | XPhos or SPhos (4-6 mol%) | XPhos is superior for aryl chlorides/triflates; SPhos excels with sterically hindered partners. |
| Base | Anhydrous phosphate needs trace water to form the active surface species. | |
| Solvent | Toluene / 1,4-Dioxane (10:1) | High boiling point, non-protic. |
| Additive | Use only if conversion stops <50% to scavenge iodide. | |
| Temp | 80°C | Moderate heat prevents C-F activation side reactions. |
Step-by-Step Workflow
-
Degassing: Charge solid reagents (Aryl Iodide, Boronic Acid, Base, Pd source, Ligand) into a vial. Seal. Evacuate and backfill with Argon (
). -
Solvent Prep: Sparge solvent with Argon for 15 mins before injection. Oxygen is a poison for electron-rich ligands like XPhos.
-
Initiation: Inject solvent. Place in pre-heated block (80°C).
-
Checkpoint (1 hr): Check color.
-
Deep Red/Brown: Active catalyst. Good.
-
Black precipitate: Catalyst death. See Module 3 .
-
Pale Yellow: Ligand oxidation or no reaction.
-
Frequently Asked Questions (FAQs)
Q1: Can I use Pd/C (Palladium on Carbon) for this reaction?
-
A: Generally, No . Heterogeneous catalysts like Pd/C struggle with the steric bulk of 2,6-difluoro substitutions. The reaction will likely stall or result in extensive dehalogenation. Homogeneous catalysis with specific ligands is required.
Q2: Why do I see a byproduct with Mass M+18?
-
A: This is likely hydrolysis of the
group or the C-F bond, though rare under mild conditions. More likely, if you are using a nitrile solvent, it could be hydration. Ensure you are not seeing the phenol byproduct formed by hydroxylation of the boronic acid (a common issue if is used in workup or excess oxidation occurs).
Q3: My boronic acid is also electron-deficient. Will this work?
-
A: This is the "difficult-difficult" case. Coupling two electron-poor rings is kinetically very slow.
-
Fix: You must switch to the Buchwald Precatalyst Gen 3 (XPhos) to ensure immediate generation of the active species, and consider using
in dry Toluene to maximize the nucleophilicity of the boron species.
-
References
-
Ortho-Fluorine Effects in Palladium C
- Source: N
- Relevance: Explains the thermodynamic stability of oxidative addition complexes in polyfluoroarenes.
-
Palladium-Catalyzed Fluorination and Coupling of Heteroaryl Bromides
- Source: ACS Public
- Relevance: Details the "ortho-effect" accelerating oxidative addition but hindering reductive elimin
-
Suzuki Coupling Troubleshooting Guide
-
Source: BenchChem Technical Support[1]
- Relevance: General troubleshooting for electron-deficient aryl iodides and base selection.
-
-
Synthesis of Lenvatinib (Contextual Applic
- Source: European P
- Relevance: Illustrates industrial conditions for coupling similar electron-deficient quinoline/aryl systems.
Sources
impact of solvent and base on 2,6-Difluoro-3-iodobenzotrifluoride reactivity
Welcome to the technical support center for 2,6-Difluoro-3-iodobenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the reactivity of this versatile but challenging building block. The unique substitution pattern—a reactive carbon-iodine bond flanked by a fluorine atom, with two additional strong electron-withdrawing groups (EWG) deactivating the ring—presents specific challenges and opportunities in synthesis.
Part 1: General Considerations & FAQs
This section addresses overarching questions about the handling and reactivity profile of 2,6-Difluoro-3-iodobenzotrifluoride.
Q1: What are the key structural features of 2,6-Difluoro-3-iodobenzotrifluoride that dictate its reactivity?
A1: The reactivity of this molecule is governed by a combination of potent electronic and steric effects:
-
High Electron Deficiency: The aromatic ring is extremely electron-poor due to the strong inductive (-I) and resonance (-R) effects of two fluorine atoms and the trifluoromethyl (-CF₃) group. This significantly impacts its behavior in both metal-catalyzed cross-couplings and nucleophilic substitutions.
-
Reactive C-I Bond: The carbon-iodine bond is the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions, being significantly weaker than the C-F and C-C bonds.
-
Steric Hindrance: The iodine at the C3 position is flanked by a fluorine atom at C2. This steric crowding can impede the approach of bulky palladium catalyst complexes to the C-I bond, making oxidative addition a potentially challenging step.
-
Potential for Nucleophilic Aromatic Substitution (SNAr): The extreme electron deficiency of the ring makes it highly susceptible to SNAr, where a strong nucleophile can displace one of the fluorine atoms, typically the one para to the strongly activating -CF₃ group (C6-F).
Q2: I'm seeing no reaction in my palladium-catalyzed coupling. What are the first things to check?
A2: For a completely stalled reaction, a systematic check of the fundamentals is critical before altering core parameters.
-
Inert Atmosphere: Ensure your reaction vessel was rigorously degassed (e.g., via several vacuum/backfill cycles with argon or nitrogen) and that a positive inert atmosphere was maintained throughout the entire setup and reaction time. Oxygen can irreversibly oxidize the active Pd(0) catalyst.
-
Reagent Quality: Verify the purity and dryness of all components. Solvents must be anhydrous and degassed. Bases, especially hygroscopic ones like K₃PO₄ or Cs₂CO₃, should be freshly dried or purchased in sealed containers. Water can be particularly detrimental, not only by deactivating the catalyst but also by promoting unwanted side reactions like boronic acid decomposition.
-
Catalyst Activity: Ensure your palladium source and ligand are active. Pre-catalysts (like G3/G4 palladacycles) are often more reliable than generating the active Pd(0) species from a Pd(II) source like Pd(OAc)₂ in situ, especially for challenging substrates.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures. However, the steric and electronic nature of 2,6-Difluoro-3-iodobenzotrifluoride requires careful optimization.
Q3: My Suzuki coupling is sluggish and gives low yields. How can I improve it?
A3: Sluggish reactions with this substrate are often due to inefficient oxidative addition or transmetalation.
-
Ligand Choice is Critical: Standard ligands like PPh₃ are often insufficient. You require a bulky, electron-rich phosphine ligand to facilitate the challenging oxidative addition step. Ligands from the Buchwald family, such as XPhos , SPhos , or RuPhos , are designed for sterically hindered and electron-poor aryl halides and are excellent starting points.
-
Base Selection: The base is not just a stoichiometric reagent; it plays a crucial role in activating the boronic acid for transmetalation. For electron-poor systems, a moderately strong base is needed. K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃. Stronger bases like KOtBu can be used but may promote side reactions if sensitive functional groups are present.[1]
-
Solvent System: A polar aprotic solvent system is generally preferred to aid the solubility of the base and intermediates. A mixture of 1,4-dioxane/water or DMF/water is a common and effective choice. The water component is often essential for the boronic acid activation.
The following data for a related sterically hindered aryl halide illustrates the dramatic effect of ligand and base choice. While not specific to 2,6-difluoro-3-iodobenzotrifluoride, the trend is highly relevant.
| Entry | Aryl Halide | Boronic Acid | Ligand | Base | Solvent | Yield (%) |
| 1 | 2-Bromo-6-methylpyridine | Phenylboronic Acid | PPh₃ | K₂CO₃ | Dioxane/H₂O | <10 |
| 2 | 2-Bromo-6-methylpyridine | Phenylboronic Acid | XPhos | K₂CO₃ | Dioxane/H₂O | 65 |
| 3 | 2-Bromo-6-methylpyridine | Phenylboronic Acid | XPhos | K₃PO₄ | Dioxane/H₂O | 92 |
This table is for illustrative purposes based on general principles for hindered substrates.
-
Setup: To an oven-dried Schlenk flask, add 2,6-Difluoro-3-iodobenzotrifluoride (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and finely ground K₃PO₄ (3.0 equiv.).
-
Inerting: Seal the flask, and evacuate and backfill with argon three times.
-
Catalyst Addition: Under a positive flow of argon, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio, to achieve a 0.1 M concentration relative to the aryl iodide).
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash column chromatography.
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
This reaction couples terminal alkynes and is highly valuable for introducing rigid linkers.[2]
Q4: What are the best conditions for Sonogashira coupling with this substrate? I am concerned about side reactions.
A4: The classic Sonogashira conditions (Pd/Cu co-catalysis) are generally effective. The primary side reaction to control is the homocoupling of the terminal alkyne (Glaser coupling).
-
Catalyst System: A standard combination of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ ) and a copper(I) co-catalyst (CuI ) is typically effective.[3]
-
Base/Solvent: An amine base, which also often serves as the solvent or co-solvent, is required. Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices.[4][5] Anhydrous, deoxygenated solvents like THF or DMF can be used if the amine is not the primary solvent.
-
Minimizing Homocoupling: Ensure rigorous exclusion of oxygen. Running the reaction at room temperature, if feasible, can also suppress Glaser coupling, though heating may be necessary for this hindered substrate.
-
Setup: To a dry Schlenk flask under argon, add 2,6-Difluoro-3-iodobenzotrifluoride (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Solvent/Base Addition: Add anhydrous, degassed THF and Et₃N (e.g., in a 2:1 ratio).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature or heat to 50-70 °C if necessary.
-
Monitoring & Workup: Monitor by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, rinse with ethyl acetate, and concentrate the filtrate. Purify the crude product by chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination allows for the synthesis of aryl amines.[6] The choice of base and ligand is paramount for success with this electron-deficient substrate.[1]
Q5: Which base and ligand combination is best for coupling an amine to 2,6-Difluoro-3-iodobenzotrifluoride?
A5: This reaction requires a strong, non-nucleophilic base and a specialized ligand.
-
Base: A strong base is needed to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are excellent choices.[1] Weaker carbonate bases are typically ineffective.
-
Ligand: As with the Suzuki coupling, bulky, electron-rich biarylphosphine ligands are required. For primary amines, BrettPhos is often effective, while RuPhos is a good choice for secondary amines.[7]
-
Solvent: Anhydrous, non-protic solvents such as toluene or 1,4-dioxane are standard.
-
Setup: In a glovebox, add NaOtBu (1.4 equiv.), the appropriate ligand (e.g., BrettPhos, 2.4 mol%), and the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%) to an oven-dried vial.
-
Reagent Addition: Add 2,6-Difluoro-3-iodobenzotrifluoride (1.0 equiv.), the amine (1.2 equiv.), and anhydrous, degassed toluene.
-
Reaction: Seal the vial and heat to 80-110 °C with stirring.
-
Monitoring & Workup: Monitor by LC-MS. After completion, cool to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent. Purify via chromatography.
Part 3: Nucleophilic Aromatic Substitution (SNAr)
The high electron deficiency of the ring makes 2,6-Difluoro-3-iodobenzotrifluoride an excellent substrate for SNAr.
Q6: Which halogen is most likely to be displaced in an SNAr reaction?
A6: In SNAr reactions on polyfluoroarenes, fluoride is an excellent leaving group , often better than iodide.[8] The rate-determining step is the initial nucleophilic attack to form a stabilized "Meisenheimer" intermediate.[9] The C-F bond is highly polarized, making the carbon atom very electrophilic. The regiochemical outcome is controlled by the EWGs. The nucleophile will attack a position that is ortho or para to a strongly activating group. In this molecule:
-
The -CF₃ group at C1 strongly activates the ortho (C2, C6) and para (C4) positions.
-
The -F atoms at C2 and C6 also activate the ring.
-
The most activated position for nucleophilic attack is C6 , as it is ortho to the -CF₃ group and para to the C2-fluorine. Therefore, displacement of the C6-fluorine is the most probable SNAr outcome.
Q7: What are the optimal solvent and base conditions for SNAr on this substrate?
A7:
-
Solvent: Polar aprotic solvents like DMF , DMSO , or acetonitrile are ideal. They effectively solvate the cation of the nucleophile's salt but do not form strong hydrogen bonds with the nucleophile, leaving it highly reactive.
-
Base: A mild base like K₂CO₃ or K₃PO₄ is often sufficient to deprotonate nucleophiles like phenols or secondary amines, or to act as a scavenger for the HF generated.[8] For less acidic nucleophiles, a stronger, non-nucleophilic base like NaH may be required.
-
Setup: To a round-bottom flask, add the desired phenol (1.2 equiv.) and finely ground K₂CO₃ (2.0 equiv.) in anhydrous DMF.
-
Reagent Addition: Stir the mixture for 15 minutes, then add 2,6-Difluoro-3-iodobenzotrifluoride (1.0 equiv.).
-
Reaction: Heat the reaction to 60-80 °C.
-
Monitoring & Workup: Monitor by TLC. Once complete, cool the reaction, pour it into water, and extract with ethyl acetate. Wash the organic layer with water and brine, dry, and concentrate. Purify by chromatography.
Part 4: Visualized Workflows and Mechanisms
dot digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
} Caption: Troubleshooting workflow for failed cross-coupling reactions.
dot digraph "Suzuki_Catalytic_Cycle" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
References
-
Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved February 15, 2026, from [Link]
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2,5-Dibromo-3-(trifluoromethyl)pyridine. BenchChem.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 15, 2026, from [Link]
-
Li, Y., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. Available at: [Link]
- Griffiths, G., et al. (2024).
-
Morales-Serna, J. A., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry. Available at: [Link]
- Goldberg, F. W., et al. (2020). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society.
-
Indra, T., et al. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... ResearchGate. Retrieved February 15, 2026, from [Link]
-
Martin, R., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]
-
DiVA portal. (n.d.). Study of nucleophilic aromatic substitution with diaryliodonium salts. Retrieved February 15, 2026, from [Link]
-
Nolan, S. P., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal. Available at: [Link]
-
Nishikata, T., et al. (2024). Directed nucleophilic aromatic substitution reaction. Chemical Communications. Available at: [Link]
-
Oakwood Chemical. (n.d.). 2,6-Difluoro-3-iodobenzotrifluoride. Retrieved February 15, 2026, from [Link]
-
Dudding, T., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules. Available at: [Link]
-
Yang, D., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. Available at: [Link]
- Wang, J., et al. (2020). Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions.
-
Curran, D. P., et al. (n.d.). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. ResearchGate. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved February 15, 2026, from [Link]
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of Terminal Alkynes with 2,6-Dibromopyridine. BenchChem.
-
Baati, R., et al. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. ePrints Soton. Retrieved February 15, 2026, from [Link]
- Groves, J. T. (2012). Catalytic, Diastereoselective 1,2-Difluorination of Alkenes. Journal of the American Chemical Society.
-
Zhdankin, V. V. (n.d.). Reaction of Fluoro[trifluoromethanesulfonyloxy-λ3-iodanil]benzene with Nitrogen-Containing Heterocycles. ResearchGate. Retrieved February 15, 2026, from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. benchchem.com [benchchem.com]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. research.rug.nl [research.rug.nl]
- 8. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
preventing dehalogenation of 2,6-Difluoro-3-iodobenzotrifluoride
This technical guide addresses the stability and reactivity challenges of 2,6-Difluoro-3-iodobenzotrifluoride . The presence of the electron-withdrawing trifluoromethyl group and two fluorine atoms makes the C-I bond highly activated toward oxidative addition but also dangerously susceptible to competing hydrodehalogenation (protodeiodination) and halogen scrambling ("Iodine Dance").
Subject: Preventing Dehalogenation & Controlling Reactivity Ticket Priority: High (Irreversible Substrate Loss)[1]
Core Analysis: Why Dehalogenation Occurs
The 2,6-difluoro-3-iodobenzotrifluoride scaffold presents a "perfect storm" for deiodination.[1]
-
Electronic Activation: The cumulative electron-withdrawing effects of the
and two groups pull electron density from the ring, making the C-I bond weaker and the ring highly acidic. -
The Failure Mode: In metal-catalyzed reactions (e.g., Suzuki), the oxidative addition of Pd(0) to the C-I bond is extremely fast. However, the subsequent transmetallation step is often the rate-limiting bottleneck due to steric crowding at the 2,6-positions.
-
The Result: The long-lived Aryl-Pd-I species scavenges a proton from moisture or the solvent, resulting in hydrodehalogenation (formation of the Ar-H byproduct) rather than the desired coupling.[1]
Interactive Troubleshooting Guides
Module A: Cross-Coupling (Suzuki/Sonogashira)
Issue: "I am trying to couple the iodine, but I am isolating the de-iodinated product (2,6-difluorobenzotrifluoride)."
| Diagnostic Question | If "YES" | Corrective Action |
| Are you using aqueous base (e.g., | CRITICAL ERROR | Switch to anhydrous conditions . Water is the primary proton source for dehalogenation in electron-poor systems. Use |
| Is your catalyst loading < 1 mol%? | Risk Factor | Increase loading to 3-5 mol%. Slow turnover increases the lifetime of the vulnerable Ar-Pd-I intermediate.[1] |
| Are you using simple phosphines ( | Inefficient | Switch to bulky, electron-rich ligands like XPhos or SPhos . These facilitate the difficult transmetallation step caused by the 2,6-difluoro steric bulk. |
| Is the reaction turning black (Pd precipitation)? | Catalyst Death | The oxidative addition complex is decomposing. Add a stabilizing ligand or switch to a precatalyst (e.g., XPhos Pd G2). |
Recommended Protocol: High-Fidelity Anhydrous Suzuki [1]
-
Solvent: Anhydrous THF or Toluene (degassed).
-
Base: Anhydrous
(2.0 equiv) or (finely ground, oven-dried). -
Catalyst:
(2 mol%) + XPhos (4 mol%) OR XPhos Pd G2 (2 mol%). -
Procedure:
-
Charge aryl iodide, boronic acid (1.5 equiv), base, and catalyst in a glovebox or under strict Argon flow.
-
Add anhydrous solvent.
-
Heat to 60°C. Note: Higher temps (>80°C) increase dehalogenation risk.
-
Module B: Metallation (Grignard/Lithiation)
Issue: "I am trying to functionalize the ring (e.g., at C4), but I lose the Iodine." OR "I am trying to exchange the Iodine, but the yield is low."
The Mechanism: Standard alkyl-lithiums (n-BuLi) will attack the C-I bond immediately (Li-Hal exchange) even at -78°C. If you want to deprotonate C4-H, you cannot use n-BuLi.[1]
| Goal | Recommended Reagent | Why? |
| Exchange the Iodine (Make Ar-Mg/Li) | Turbo Grignard ( | Standard Grignards are too slow; Li-reagents are too aggressive (scrambling).[1] The Turbo Grignard allows controlled exchange at -15°C to 0°C without "Iodine Dance." |
| Keep Iodine, Functionalize C4-H | Knochel-Hauser Base ( | This sterically hindered base will deprotonate the ring (Magnesiation) without touching the C-I bond, provided the temperature is controlled (-40°C). |
Visualization: The Competitive Pathways
Caption: Competitive reaction pathways showing the critical divergence points for dehalogenation (Red) vs. successful transformation (Green).
Frequently Asked Questions (FAQ)
Q: Can I use standard Suzuki conditions (Dioxane/Water/Carbonate)? A: No. For polyfluorinated aryl iodides, the presence of water almost guarantees some degree of protodeiodination. The electron-deficient ring makes the Ar-Pd bond more polarized and "proton-hungry."[1] You must exclude water.[2]
Q: I see a "homocoupling" byproduct (Ar-Ar). What causes this? A: This is often mistaken for homocoupling of the iodide. In electron-deficient systems, it is usually the boronic acid homocoupling (oxidative) or a disproportionation event. However, if you see the dimer of your fluorinated ring, it suggests your catalyst is reducing Pd(II) to Pd(0) using the substrate itself (reductive homocoupling). Fix: Ensure you are using a pre-reduced Pd(0) source or add the phosphine ligand before adding the substrate.
Q: How do I store 2,6-Difluoro-3-iodobenzotrifluoride? A: Darkness is mandatory. C-I bonds are photosensitive.[1] Light can induce homolytic cleavage, generating iodine radicals that initiate chain decomposition. Store at 2-8°C in an amber vial, under Argon.
Q: Why does the reaction stall after 50% conversion?
A: Inorganic iodide accumulation. The released iodide ions can poison the catalyst by forming unreactive
References
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Knochel, P., et al. (2004).[3][4][5][6] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition.
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Buchwald, S. L., et al. (2010). "Palladium-Catalyzed Cross-Coupling Reactions of Ammonium Salts." Chemical Science. (Foundational work on bulky ligands preventing side reactions).
-
Navarro, O., et al. (2005).[7] "General Mechanism for the Suzuki-Miyaura Cross-Coupling." Journal of Organic Chemistry. (Details the protodehalogenation pathway).
-
Sigma-Aldrich. "Turbo Grignard Reagents: Technical Bulletin."[1] (Specifics on iPrMgCl·LiCl usage).
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Validation & Comparative
A Comparative Guide to the Definitive Structure Elucidation: Validation of Reaction Products from 2,6-Difluoro-3-iodobenzotrifluoride by X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals, the unequivocal structural verification of reaction products is paramount. The starting material, 2,6-Difluoro-3-iodobenzotrifluoride, is a versatile building block, rich in functionality with its trifluoromethyl, difluoro, and iodo groups. These reactive sites allow for a diverse range of chemical transformations. However, this complexity also necessitates a robust and unambiguous method for characterizing the resulting products. This guide provides an in-depth comparison of analytical techniques, championing single-crystal X-ray crystallography as the gold standard for the structural validation of derivatives of this important fluorinated compound.
The Imperative of Unambiguous Structural Validation
The journey from a starting material like 2,6-Difluoro-3-iodobenzotrifluoride to a final, high-value product involves a series of chemical reactions. Each step carries the potential for unexpected rearrangements, side-product formation, or the generation of isomers. For drug development professionals, an incorrect structural assignment can have profound consequences, leading to wasted resources and, more critically, unforeseen biological activity. Therefore, relying on a single analytical technique can be a precarious approach. While methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for routine analysis, they can sometimes provide ambiguous or incomplete data, especially for complex, fluorinated molecules.
X-ray Crystallography: The Definitive Arbiter of Molecular Structure
Single-crystal X-ray diffraction stands as the most powerful method for determining the complete three-dimensional structure of a crystalline compound.[1][2] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, leaving no room for ambiguity.[1][2]
The Crystallographic Workflow: From Powder to Picture
The journey to obtaining a crystal structure is a multi-step process that combines meticulous experimental technique with sophisticated data analysis.
Caption: The workflow for X-ray crystallographic analysis.
The causality behind this workflow is straightforward: a high-quality, single crystal is the prerequisite for collecting high-resolution diffraction data. Impurities or poorly formed crystals will lead to a diffuse diffraction pattern, making structure solution impossible. The subsequent computational steps are a systematic process of building and refining a molecular model that best fits the experimental data.
A Comparative Analysis of Validation Techniques
While X-ray crystallography provides the ultimate structural proof, other techniques offer complementary and often more rapid insights. The choice of method depends on the specific question being asked and the nature of the sample.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | 3D atomic arrangement, bond lengths, bond angles | Connectivity, chemical environment of nuclei | Molecular weight, elemental composition, fragmentation |
| Sample Requirement | Single, high-quality crystal | Soluble compound | Ionizable compound |
| Ambiguity | Unambiguous for well-ordered crystals | Can be ambiguous for complex isomers | Isomers often indistinguishable |
| Throughput | Lower | Higher | Higher |
| Fluorine Analysis | Direct visualization of F atoms | ¹⁹F NMR is highly sensitive and informative[3][4] | Isotopic patterns not useful for ¹⁹F |
| Halogen Analysis | Direct visualization of I, Cl, Br atoms | Indirectly through coupling constants | Characteristic isotopic patterns for Cl and Br[5][6] |
Expert Insight: For derivatives of 2,6-Difluoro-3-iodobenzotrifluoride, a combination of techniques is most powerful. ¹⁹F NMR is exceptionally useful for tracking the fate of the fluorine atoms during a reaction.[3][4] Mass spectrometry can quickly confirm the molecular weight of the product and, for other halogens, provide evidence of their presence through isotopic patterns.[5][6][7][8] However, only X-ray crystallography can definitively resolve the regiochemistry and stereochemistry of the final product.
Experimental Protocol: Obtaining a Publication-Quality Crystal Structure
This protocol outlines the key steps for crystallizing and analyzing a reaction product of 2,6-Difluoro-3-iodobenzotrifluoride.
Part 1: Crystallization – The Art and Science of Crystal Growth
The formation of a high-quality single crystal is often the most challenging step.[9][10] It is a process of slow, controlled precipitation from a supersaturated solution.[9]
Step-by-Step Crystallization:
-
Purification: The compound must be of the highest possible purity. Standard techniques like column chromatography followed by recrystallization are recommended.[11][12]
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when heated.[9][11] A systematic screening of solvents is often necessary.
-
Crystallization Techniques:
-
Slow Evaporation: A near-saturated solution is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[13][14]
-
Vapor Diffusion: A solution of the compound in a relatively non-volatile solvent is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile anti-solvent (a solvent in which the compound is insoluble).[14] The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[14]
-
Slow Cooling: A saturated solution at an elevated temperature is allowed to cool slowly and undisturbed to room temperature or below.[9][14]
-
Trustworthiness Check: A well-formed crystal will have sharp edges and flat faces when viewed under a microscope. The presence of multiple crystals growing together or a powdery appearance indicates that the crystallization conditions need to be optimized.[10]
Part 2: Data Collection and Structure Refinement
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[2]
Caption: Logical flow of crystallographic data analysis.
Key Validation Parameters:
The quality of a crystal structure is assessed by several parameters, most notably the R-factor (or R-value).[15]
| Parameter | Description | Typical Value for Publication |
| R_int | Internal R-value; a measure of the agreement between symmetry-equivalent reflections. | < 0.10 |
| R1 | The conventional R-factor; a measure of the agreement between the observed and calculated structure factor amplitudes. | < 0.05 for high-quality data |
| wR2 | Weighted R-factor based on all reflections. | < 0.15 |
| Goodness-of-Fit (GooF) | Should be close to 1.0 for a good model. | ~1.0 |
Authoritative Grounding: The final atomic coordinates and experimental data are typically deposited in a public database, such as the Cambridge Structural Database (CSD), ensuring the data is accessible to the scientific community.[16][17]
Conclusion
For complex and highly functionalized molecules derived from 2,6-Difluoro-3-iodobenzotrifluoride, while a suite of analytical techniques is essential for a comprehensive understanding, single-crystal X-ray crystallography remains the unequivocal method for structural validation. Its ability to provide a precise and unambiguous three-dimensional atomic arrangement is unparalleled. By adhering to rigorous experimental protocols and validation standards, researchers can ensure the scientific integrity of their work, a cornerstone of successful drug discovery and development.
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Anasazi Instruments. Fluorine-19 NMR Spectroscopy. [Link]
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Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. [Link]
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McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aliphatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782–1789. [Link]
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Pearson. The molecule that gave the mass spectrum shown here contains a halogen. [Link]
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Chitra, S. V., Sankar, A., & Parimala, K. (2026). 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. Journal of Scientific Research, 18(1), 231-240. [Link]
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Chitra, S. V., Sankar, A., & Parimala, K. (2026). 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. ResearchGate. [Link]
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Iowa Research Online. (2022). CCDC 2130586: Experimental Crystal Structure Determination. [Link]
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Reitti, M., & Olofsson, B. (2020). Synthesis of gem-Difluoro Olefins through C−H Functionalization and β-fluoride Elimination Reactions. Angewandte Chemie International Edition, 59(8), 3234-3238. [Link]
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Curran, D. P., Hadida, S., & Kim, S. Y. (1999). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. In Handbook of Fluorous Chemistry (pp. 81-105). Wiley-VCH. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
